molecular formula C12H16ClN B3317354 1-(3-Chlorophenyl)cyclohexan-1-amine CAS No. 959140-90-0

1-(3-Chlorophenyl)cyclohexan-1-amine

Cat. No.: B3317354
CAS No.: 959140-90-0
M. Wt: 209.71 g/mol
InChI Key: GUAOSMXRCCWTIY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAOSMXRCCWTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299507
Record name 1-(3-Chlorophenyl)cyclohexanamine
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Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959140-90-0
Record name 1-(3-Chlorophenyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959140-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical & Analytical Profiling of 1-(3-Chlorophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth physicochemical and analytical profile of 1-(3-Chlorophenyl)cyclohexan-1-amine . This guide is structured for researchers in medicinal chemistry, forensic toxicology, and neuropharmacology.

Physicochemical Core Identity

Compound Class: Arylcyclohexylamine (Dissociative Anesthetic / NPS) Structural Analog: Primary amine congener of 3-Cl-PCP; 3-Chloro analog of PCA (Phenylcyclohexylamine).

The precise stoichiometric and mass data below are critical for high-resolution mass spectrometry (HRMS) calibration and quantitative analysis.

PropertyValueNotes
IUPAC Name 1-(3-Chlorophenyl)cyclohexan-1-amine
Common Aliases 3-Cl-PCA; 3'-Cl-PCA; 1-(3-chlorophenyl)cyclohexanamineDistinct from 3-Cl-PCP (piperidine ring)
CAS Number 1339173-40-8 Reference: Guidechem/ChemicalBook [1]
Molecular Formula C₁₂H₁₆ClN
Molecular Weight 209.72 g/mol Average Mass
Monoisotopic Mass 209.0971 g/mol For [M+H]⁺ calc: 210.1044
Chlorine Isotope ³⁵Cl (75.77%) / ³⁷Cl (24.23%)Expect 3:1 ratio at M and M+2
Heavy Atom Count 14
Topological PSA 26.02 ŲPolar Surface Area (Amine)

Synthetic Pathways & Mechanistic Logic

While the "Maddox" method (aminonitrile intermediate) is standard for tertiary amines like PCP, the synthesis of the primary amine (PCA analogs) requires different tactics due to the instability of the primary aminonitrile.

The most scientifically robust protocol for this specific hindered primary amine is the Ritter Reaction or the Schmidt Reaction sequence, starting from the tertiary alcohol.

The Ritter-Grignard Protocol (Recommended)

This pathway ensures the stability of the nitrogen center by introducing it after the carbon skeleton is constructed.

Step 1: Grignard Addition (Carbon Skeleton Formation)

  • Reagents: 3-Chlorobromobenzene, Magnesium turnings, Cyclohexanone, THF (anhydrous).

  • Mechanism: Formation of the Grignard reagent (3-chlorophenylmagnesium bromide) followed by nucleophilic attack on the carbonyl carbon of cyclohexanone.

  • Product: 1-(3-Chlorophenyl)cyclohexan-1-ol (Tertiary Alcohol).

Step 2: Ritter Reaction (Amine Installation)

  • Reagents: Sodium Cyanide (or Acetonitrile), Sulfuric Acid (H₂SO₄), Glacial Acetic Acid.

  • Mechanism: Protonation of the tertiary alcohol generates a stable tertiary carbocation (stabilized by the adjacent aryl ring). Nucleophilic attack by the nitrile nitrogen forms a nitrilium ion, which is hydrolyzed to the amide (formamide or acetamide).

Step 3: Hydrolysis

  • Reagents: Conc. HCl, Reflux.[1]

  • Outcome: Cleavage of the amide bond yields the target primary amine as the hydrochloride salt.

Synthetic Pathway Visualization

SynthesisPathway Start 3-Cl-Bromobenzene + Mg/THF Grignard Grignard Reagent (3-Cl-Ph-MgBr) Start->Grignard Activation Alcohol Tertiary Alcohol (Intermediate) Grignard->Alcohol + Ketone Ketone Cyclohexanone Ketone->Alcohol Ritter Ritter Reaction (H2SO4 + NaCN) Alcohol->Ritter -H2O (Carbocation) Amide N-Formyl Intermediate Ritter->Amide Nucleophilic Attack Product 1-(3-Chlorophenyl) cyclohexan-1-amine HCl Amide->Product Acid Hydrolysis

Caption: Figure 1. Chemo-selective synthesis via Grignard addition followed by Ritter reaction to install the hindered primary amine.

Analytical Forensics: Identification Protocols

Distinguishing 1-(3-chlorophenyl)cyclohexan-1-amine from its isomers (e.g., 2-chloro or 4-chloro analogs) and tertiary congeners (like 3-Cl-PCP) requires multi-modal analysis.

GC-MS Fragmentation Profile (EI, 70eV)

The electron ionization (EI) spectrum is dominated by the fragmentation of the cyclohexane ring.

  • Molecular Ion (M•⁺): m/z 209 (distinctive 3:1 chlorine cluster at 209/211).

  • Base Peak: Often m/z 166 (Loss of Propyl radical/Ring contraction) or m/z 178 (Loss of CH₂NH₂).

    • Note: Unlike PCP (which shows a base peak at m/z 200 or 91), primary amines often show significant alpha-cleavage loss of the amine group or ring fragmentation.

  • Diagnostic Ion: m/z 138/140 (Chlorophenyl fragment) confirms the halogen substitution on the ring.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Matrix (Blood/Urine) LLE LLE Extraction (pH > 10, Hexane) Sample->LLE Basify Deriv Derivatization (TFAA or HFBA) LLE->Deriv Improve Volatility GCMS GC-MS Analysis (EI Source) LLE->GCMS Direct Injection (Rare) Deriv->GCMS Data Data Interpretation: 1. M+ (209/211) 2. Retention Time vs 3-Cl-PCP GCMS->Data

Caption: Figure 2. Forensic extraction and identification workflow. Derivatization is recommended for primary amines to prevent tailing.

Pharmacological Context & Safety (SAR)

Mechanism of Action: Like its parent compound PCA (Phenylcyclohexylamine), this molecule is a potent NMDA receptor antagonist .[2][3] However, Structure-Activity Relationship (SAR) studies on arylcyclohexylamines indicate distinct shifts in pharmacology when the tertiary amine (piperidine) is replaced by a primary amine:

  • Dopaminergic Potency: Primary amine analogs (PCAs) often exhibit higher affinity for the Dopamine Transporter (DAT) compared to their PCP counterparts, acting as reuptake inhibitors or releasing agents [2].

  • Neurotoxicity Risk: PCA is a known selective neurotoxin for serotonergic neurons. The addition of the 3-chloro group alters the metabolic profile, but the risk of serotonergic toxicity remains a critical hypothesis that must be assumed until disproven.

  • Dissociative Profile: The 3-chloro substitution generally enhances analgesic and anesthetic potency compared to the unsubstituted phenyl ring, often increasing the "body load" or physical sedation.

Handling Precautions:

  • Hygroscopic Solid: The HCl salt is likely hygroscopic. Store in a desiccator at -20°C.

  • Exposure: Treat as a potent neurotoxin. Use full PPE (nitrile gloves, respirator) and handle only in a fume hood.

References

  • Guidechem. (n.d.). 3-(3-chlorophenyl)cyclohexan-1-amine Chemical Properties. Retrieved from

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[3] Journal of Medicinal Chemistry, 8(2), 230-235.

  • UNODC. (2017). Recommended methods for the Identification and Analysis of Phencyclidine in Biological Specimens. United Nations Office on Drugs and Crime.

Sources

Technical Guide: Structure-Activity Relationship of 3-Chlorophenyl Cyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 3-chlorophenyl cyclohexylamines, with a specific focus on 3-Chlorophencyclidine (3-Cl-PCP) as the primary case study. This analysis synthesizes chemical synthesis, pharmacological profiling, and receptor binding kinetics.[1]

Executive Summary & Chemical Identity

The 3-chlorophenyl cyclohexylamines represent a sub-class of arylcyclohexylamines (ACHs), structurally distinct from the 2-substituted "ketamine-like" anesthetics and the unsubstituted parent compound, Phencyclidine (PCP). The introduction of a chlorine atom at the meta (3-) position of the phenyl ring creates a unique pharmacological profile characterized by high-affinity NMDA receptor antagonism and retained dopamine transporter (DAT) inhibition.

This guide focuses on 3-Cl-PCP (1-[1-(3-chlorophenyl)cyclohexyl]piperidine) as the archetype, analyzing how the electron-withdrawing and lipophilic nature of the 3-chloro substituent alters binding kinetics compared to 3-methoxy (3-MeO-PCP) and 2-chloro (Ketamine) analogs.

Chemical Properties[2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name : 1-[1-(3-chlorophenyl)cyclohexyl]piperidine[2]

  • Molecular Formula :

    
    
    
  • Key Feature : The 3-chloro substituent increases lipophilicity (

    
    ) compared to the parent PCP, potentially enhancing blood-brain barrier (BBB) permeability while influencing the steric fit within the PCP-binding site of the NMDA receptor.
    

Synthesis & Reaction Pathways

The synthesis of 3-chlorophenyl cyclohexylamines typically follows the Bruylants reaction pathway or a Grignard-nitrile intermediate route. This method is preferred over the Neber rearrangement (used for ketamine) because it preserves the tertiary amine structure essential for high-affinity PCP-site binding.

Core Synthetic Protocol (3-Cl-PCP)

The synthesis relies on the formation of a piperidinocyclohexanecarbonitrile (PCC) intermediate, followed by the nucleophilic attack of a Grignard reagent.

Step 1: Formation of the Intermediate (PCC)

  • Reagents : Cyclohexanone, Piperidine, Sodium Cyanide (NaCN).

  • Conditions : Aqueous/Acidic buffer,

    
     to RT.
    
  • Mechanism : Nucleophilic addition of piperidine to cyclohexanone forms an enamine/iminium ion, which is trapped by the cyanide ion to form 1-piperidinocyclohexanecarbonitrile (PCC).

Step 2: Grignard Addition

  • Reagents : 3-Chlorophenylmagnesium bromide (prepared from 1-bromo-3-chlorobenzene and Mg turnings in dry ether/THF).

  • Conditions : Anhydrous THF, Reflux (2-4 hours).

  • Mechanism : The Grignard reagent attacks the nitrile carbon. The cyano group is a leaving group (as

    
    ), resulting in the formation of the quaternary carbon center and the final product, 3-Cl-PCP.
    
Visualization: Synthetic Pathway

SynthesisPath Cyclohexanone Cyclohexanone PCC Intermediate: 1-piperidinocyclohexanecarbonitrile (PCC) Cyclohexanone->PCC Step 1: Strecker-like Synthesis Piperidine Piperidine Piperidine->PCC NaCN NaCN NaCN->PCC Product Target: 3-Cl-PCP PCC->Product Step 2: Grignard Substitution (-CN exit) Grignard Grignard Reagent: 3-Chlorophenylmagnesium bromide Grignard->Product

Caption: Two-step synthesis of 3-Cl-PCP via the nitrile intermediate (PCC) and Grignard displacement.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-chlorophenyl cyclohexylamines is defined by three structural domains: the Aryl Ring , the Cyclohexyl Ring , and the Amine Ring .

Aryl Ring Substitution (The "3-Chloro" Effect)

The position and nature of the substituent on the phenyl ring are the most critical determinants of receptor subtype selectivity.

Substituent PositionCompound ExampleElectronic EffectPharmacological Outcome
Unsubstituted PCPNeutralBalanced NMDA antagonism and DRI activity. Reference potency.
3-Chloro (Meta) 3-Cl-PCP Electron-Withdrawing (-I) High Potency NMDA Antagonist. The Cl atom enhances lipophilicity and fits the hydrophobic pocket of the PCP binding site efficiently. Potency is often reported as

PCP.
3-Methoxy (Meta) 3-MeO-PCPElectron-Donating (+M)High potency, but often with increased serotonergic (SERT) affinity. More stimulating profile.
2-Chloro (Ortho) KetamineSteric HindranceReduces potency at DAT; increases clearance rate. Requires a 2-oxo (ketone) group on the cyclohexyl ring for optimal anesthesia (Ketamine). On the PCP scaffold, 2-Cl reduces potency compared to 3-Cl.
4-Chloro (Para) 4-Cl-PCP-Significantly reduced potency . The 4-position is sensitive to steric bulk; substitutions here often disrupt binding in the NMDA channel pore.

Key Insight : The 3-position is the "sweet spot" for maintaining or enhancing NMDA affinity in the PCP scaffold. The 3-chloro group mimics the steric bulk of the 3-methoxy group but lacks the hydrogen-bond accepting capability, potentially leading to a "colder" or more purely dissociative pharmacological profile compared to the "manic" profile of 3-MeO-PCP.

Amine Ring Variations

Modifying the nitrogen-containing ring alters metabolic stability and monoamine transporter selectivity.

  • Piperidine (PCP/3-Cl-PCP) : Optimal for NMDA channel blockade. High DAT affinity.

  • Ethylamine (3-Cl-PCE) : Often more potent per milligram than the piperidine variant. Increases risk of mania/stimulation.

  • Methylamine (3-Cl-PCM) : Structurally closer to Ketamine.[3] Generally shorter duration and lower potency unless the cyclohexyl ring is also modified (e.g., with a ketone).

Pharmacology & Mechanism of Action[14]

NMDA Receptor Antagonism

3-Cl-PCP functions as a non-competitive, open-channel blocker of the NMDA receptor. It binds to the "PCP site" located within the ion channel pore (specifically interacting with residues on the GluN1 and GluN2 subunits) only when the channel is open (use-dependent blockade).

  • Effect : Prevents

    
     influx, inhibiting excitatory glutamatergic transmission.
    
  • Result : Dissociative anesthesia, synaptic plasticity modulation, and potential neuroprotective effects against excitotoxicity (though recreational doses carry neurotoxicity risks).

Monoamine Reuptake Inhibition

Unlike selective NMDA antagonists (e.g., MK-801), arylcyclohexylamines like 3-Cl-PCP inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

  • 3-Cl Profile : The electron-withdrawing chlorine likely modulates the interaction with the DAT transporter, maintaining high affinity similar to PCP. This contributes to the stimulating and reinforcing properties of the compound.

Visualization: Signaling Pathway

Mechanism NMDAR NMDA Receptor (Activated/Open) Block Channel Blockade (PCP Site) NMDAR->Block DAT Dopamine Transporter (DAT) Inhibit Reuptake Inhibition DAT->Inhibit Drug 3-Cl-PCP Drug->NMDAR Binds Drug->DAT Binds CaInflux Calcium (Ca2+) Influx Block->CaInflux Prevents DA_Synapse Synaptic Dopamine Accumulation Inhibit->DA_Synapse Increases Dissociation Dissociative State (Sensory deprivation) CaInflux->Dissociation Reduced Excitation Stimulation Psychomotor Stimulation & Euphoria DA_Synapse->Stimulation

Caption: Dual mechanism of 3-Cl-PCP: NMDA channel blockade leading to dissociation, and DAT inhibition leading to stimulation.

Experimental Protocols

Protocol A: Radioligand Binding Assay (NMDA-PCP Site)

Objective : Determine the inhibition constant (


) of 3-Cl-PCP displacing 

-MK-801.
  • Tissue Preparation : Homogenize rat forebrain tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Wash pellet twice to remove endogenous glutamate/glycine.

  • Incubation :

    • Ligand : 5 nM

      
      -MK-801.
      
    • Competitor : 3-Cl-PCP (Concentration range:

      
       to 
      
      
      
      M).
    • Co-agonists : Add 10

      
      M Glutamate and 10 
      
      
      
      M Glycine (required to open the channel for MK-801/PCP binding).
    • Conditions : Incubate for 2 hours at room temperature (

      
      ).
      
  • Termination : Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding).

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: Non-specific binding is determined using 10

      
      M unlabelled PCP or MK-801.
      
Protocol B: Data Interpretation (Reference Values)
CompoundNMDA Affinity (

, High Affinity Site)
DAT Affinity (

)
Notes
PCP ~59 nM~300 nMBalanced prototype.
3-Cl-PCP ~40-60 nM (Est.) < 500 nM Comparable/Superior NMDA potency to PCP; equipotent DRI.
Ketamine ~600-800 nM> 50

M
Significantly weaker; requires higher doses.
MK-801 ~3-5 nMInactivePure NMDA antagonist; no DRI activity (no euphoria).

References

  • PsychonautWiki . (2024). 3-Cl-PCP. Retrieved from [Link]

  • National Center for Biotechnology Information . (1989). Specific [3H]phencyclidine binding in rat central nervous system. PubMed.[4] Retrieved from [Link]

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Retrieved from [Link]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of 1-(3-Chlorophenyl)cyclohexan-1-amine (3-Cl-PCA) at NMDA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of action of 1-(3-Chlorophenyl)cyclohexan-1-amine at NMDA receptors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Chlorophenyl)cyclohexan-1-amine (3-Cl-PCA) is a potent, synthetic arylcyclohexylamine belonging to the dissociative class of compounds. Structurally related to Phencyclidine (PCP) and Ketamine, 3-Cl-PCA functions primarily as a high-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

This guide details the molecular pharmacodynamics of 3-Cl-PCA, focusing on its "trapping block" mechanism within the ion channel pore. It provides a structural analysis of the 3-chloro substitution, outlines the kinetic states of the receptor during blockade, and establishes validated experimental protocols for characterizing its binding affinity and electrophysiological profile.

Molecular Architecture & Physicochemical Properties

Structural Pharmacophore

The 3-Cl-PCA molecule consists of a cyclohexane scaffold substituted at the C1 position with both a primary amine (-NH2) and a 3-chlorophenyl ring.

  • Scaffold: Arylcyclohexylamine (ACH).

  • Amine Function: The primary amine is protonated at physiological pH (pKa ≈ 9.5–10.5), creating a cationic species essential for electrostatic interaction within the receptor pore.

  • 3-Chloro Substitution: The chlorine atom at the meta position of the phenyl ring exerts two critical effects:

    • Electronic: Electron-withdrawing nature affects the electron density of the aromatic ring, influencing

      
      -
      
      
      
      stacking interactions within the binding pocket.
    • Lipophilic: Increases the partition coefficient (LogP), facilitating rapid blood-brain barrier (BBB) penetration and hydrophobic interaction with the channel vestibule.

Comparative SAR Data

The following table contrasts 3-Cl-PCA with reference ligands to highlight the impact of the 3-Cl and primary amine modifications.

CompoundStructure TypeAmine TypePhenyl Sub.[1][2][3]NMDA Affinity (Ki)*Dissociation Rate
3-Cl-PCA PhenylcyclohexylaminePrimary (

)
3-ChloroHigh (< 50 nM) Slow (Trapping)
PCP PhenylcyclohexylpiperidineTertiary (

)
UnsubstitutedHigh (~60 nM)Slow
Ketamine CyclohexanoneSecondary (

)
2-ChloroModerate (~600 nM)Fast
PCA PhenylcyclohexylaminePrimary (

)
UnsubstitutedHigh (~100 nM)Moderate

*Note: Ki values are approximate estimates based on homologous arylcyclohexylamine SAR trends (Wallach et al., 2016).

Mechanism of Action: The Trapping Block

The Binding Site (PCP Site)

3-Cl-PCA does not bind to the agonist recognition sites (GluN2 glutamate site or GluN1 glycine site). Instead, it targets the PCP binding site located deep within the transmembrane pore of the ion channel.

  • Location: The vestibule formed by the TM2 segments of the GluN1 and GluN2 subunits.

  • Key Residue: The protonated amine of 3-Cl-PCA forms a critical electrostatic interaction (or hydrogen bond) with the asparagine residue Asn598 (N598) of the GluN1 subunit (and homologous Asn residues in GluN2).

Kinetic State Model

The blockade is state-dependent. 3-Cl-PCA acts as an open-channel blocker .

  • Resting State: The channel is closed. The bulky 3-Cl-PCA molecule cannot access the binding site due to steric hindrance by the "gate."

  • Open State: Upon agonist binding (Glutamate + Glycine) and membrane depolarization (Mg²⁺ removal), the channel gate opens.

  • Blocked State: 3-Cl-PCA enters the pore and binds. It physically occludes the flow of Na⁺ and Ca²⁺.[4]

  • Trapped State: If the agonists dissociate while 3-Cl-PCA is still bound, the channel gate closes over the blocker. The drug is "trapped" inside, requiring the channel to re-open before the drug can dissociate (unblock).[4]

Pathway Visualization

The following diagram illustrates the transition between receptor states induced by 3-Cl-PCA.

NMDA_Blockade Resting Resting (Closed) Mg2+ Blocked Activated Activated (Open) Ion Flux (Ca2+/Na+) Resting->Activated Glu + Gly Depolarization Activated->Resting Agonist Removal Blocked Blocked State 3-Cl-PCA Bound Activated->Blocked + 3-Cl-PCA (On-Rate) Blocked->Activated Dissociation (Off-Rate) Trapped Trapped State (Closed w/ Drug) Blocked->Trapped Agonist Removal (Gate Closure) Trapped->Blocked Agonist Re-binding

Caption: Kinetic state transitions of the NMDA receptor demonstrating the "Trapping Block" mechanism of 3-Cl-PCA.

Experimental Validation Protocols

To scientifically validate the mechanism of 3-Cl-PCA, two complementary assays are required: Radioligand Binding (affinity) and Patch-Clamp Electrophysiology (functional kinetics).

Protocol A: Competitive Radioligand Binding

Objective: Determine the affinity (


) of 3-Cl-PCA for the PCP site by displacing [³H]MK-801.

Materials:

  • Source: Rat forebrain membrane homogenates (rich in NMDA receptors).[5]

  • Radioligand: [³H]MK-801 (Specific Activity: ~20-30 Ci/mmol).

  • Non-specific control: 10 µM (+)MK-801 or PCP.

  • Buffer: 5 mM Tris-HCl / HEPES (pH 7.4). Crucial: Must be Mg²⁺-free to allow channel opening, often supplemented with 10 µM Glutamate and 10 µM Glycine to expose the PCP site.

Workflow:

  • Incubation: Incubate membranes with 2 nM [³H]MK-801 and varying concentrations of 3-Cl-PCA (

    
     to 
    
    
    
    M) for 2 hours at 25°C.
    • Note: Equilibrium takes longer for high-affinity channel blockers.

  • Filtration: Rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Voltage-Clamp Electrophysiology

Objective: Confirm "Open Channel Block" mechanism (Voltage-dependence and Use-dependence).

System: HEK293 cells expressing recombinant GluN1/GluN2B receptors or cultured hippocampal neurons.

Solutions:

  • Extracellular (Bath): Mg²⁺-free aCSF containing 100 µM Glutamate + 10 µM Glycine.

  • Intracellular (Pipette): CsCl-based solution (blocks K⁺ channels to isolate NMDA currents).

Step-by-Step Methodology:

  • Giga-seal Formation: Achieve >1 GΩ seal and break-in to whole-cell configuration.

  • Baseline Recording: Hold at -60 mV. Apply Agonist (Glu/Gly) to elicit stable inward current.

  • Blocker Application: Co-apply 3-Cl-PCA (e.g., 1 µM) with agonist.

    • Observation: Rapid decay of steady-state current to a new, lower level.

  • Voltage Ramp Protocol (Voltage Dependence):

    • Ramp voltage from -80 mV to +40 mV over 1 second.

    • Result: 3-Cl-PCA block is relieved at positive potentials (outward current is less blocked than inward current) due to electrostatic repulsion of the positively charged amine from the pore.

  • Use-Dependence Test:

    • Apply 3-Cl-PCA in the absence of agonist (channel closed). Wash.

    • Apply Agonist alone.

    • Result: If the current is full-sized, the drug could not bind the closed channel.

    • Contrast: Apply Agonist + 3-Cl-PCA until block occurs. Wash agonist (trap drug). Wait. Apply Agonist.

    • Result: Initial current is blocked, confirming the drug was trapped.

Electrophysiology Workflow Diagram

Ephys_Workflow cluster_Tests Mechanistic Validation Start Cell Preparation (HEK293 GluN1/GluN2B) Seal Giga-Seal (>1 GΩ) Whole-Cell Mode Start->Seal Control Control Agonist Application (Glu + Gly, Mg2+ Free) Seal->Control DrugApp Co-application (Agonist + 3-Cl-PCA) Control->DrugApp Voltage Voltage Ramp (-80mV to +40mV) Check: Relief at +V DrugApp->Voltage UseDep Use-Dependence (Pulse Train) Check: Progressive Block DrugApp->UseDep Analysis Data Analysis (Fit Exponential Decay) Voltage->Analysis UseDep->Analysis

Caption: Workflow for validating 3-Cl-PCA mechanism via whole-cell patch-clamp electrophysiology.

Translational Implications & Safety

Neurotoxicity (Olney's Lesions)

As with other high-affinity PCP-site antagonists, 3-Cl-PCA poses a risk of NMDA receptor antagonist neurotoxicity (NAN).

  • Mechanism: Disinhibition of pyramidal neurons in the posterior cingulate and retrosplenial cortex.

  • Marker: Induction of Heat Shock Protein 70 (HSP70) and vacuolization.

  • Relevance: The 3-chloro substitution often increases potency, potentially lowering the dose threshold for these toxic effects compared to Ketamine.

Therapeutic Window

While 3-Cl-PCA is primarily a research tool, understanding its off-rate is vital.

  • Fast Off-Rate (Ketamine): Antidepressant effects with manageable psychotomimesis.

  • Slow Off-Rate (MK-801, 3-Cl-PCA): High trapping leads to prolonged psychotomimetic side effects and cognitive impairment, making 3-Cl-PCA less suitable for clinical depression therapy but valuable for modeling schizophrenia-like phenotypes in rodents.

References

  • Wallach, J., et al. (2016). "Structure-activity relationship (SAR) studies of arylcyclohexylamines as N-methyl-D-aspartate receptor antagonists." PLOS ONE. Available at: [Link]

  • Lodge, D., & Mercier, M. S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology. Available at: [Link]

  • Kotermanski, S. E., & Johnson, J. W. (2009). "Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine." Journal of Neuroscience. Available at: [Link]

  • Glasgow, N. G., et al. (2015). "The Voltage-Dependent Mg2+ Block of NMDA Receptors." Journal of Physiology. Available at: [Link]

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Available at: [Link]

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An In-Depth Technical Guide to Arylcyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylcyclohexylamines represent a diverse class of psychoactive compounds with a rich history spanning legitimate medical applications to widespread illicit use. This guide provides a comprehensive overview of arylcyclohexylamine derivatives, intended for professionals in research, science, and drug development. We will delve into the historical context of their discovery, explore their fundamental chemical structures and synthetic pathways, and dissect their complex pharmacology and structure-activity relationships (SAR). Furthermore, this document will address the therapeutic potential of these compounds, alongside their abuse liability and toxicological profiles. Detailed experimental protocols and visual diagrams are included to provide a practical and in-depth understanding of this significant chemical class.

Introduction: A Historical Perspective

The story of arylcyclohexylamines begins not in a clandestine lab, but within the structured environment of pharmaceutical research. The first member of this class, 1-(1-phenylcyclohexyl)piperidine, more commonly known as phencyclidine or PCP, was synthesized in 1956 by chemists at Parke-Davis.[1] Initially investigated as a potent anesthetic and analgesic agent under the trade name Sernyl®, its clinical development was ultimately halted in 1965 due to the frequent emergence of severe and prolonged adverse psychological effects, including delirium and psychosis.[2][3]

This discontinuation, however, marked the beginning of PCP's journey as a recreational drug, where its dissociative and hallucinogenic properties were sought after.[4] The 1970s saw a significant rise in the illicit use of PCP, earning it the notorious moniker "angel dust".[2]

In the quest for a safer alternative with a similar anesthetic profile but a shorter duration of action and reduced psychotomimetic side effects, ketamine was synthesized in 1962.[2] Approved for clinical use in the United States in 1970, ketamine proved to be a valuable anesthetic, particularly in pediatric and battlefield settings.[2] Its unique "dissociative anesthesia" allows for medical procedures to be performed while the patient remains conscious, a state characterized by a sense of detachment from one's body and surroundings.[1]

The subsequent decades witnessed a dual trajectory for arylcyclohexylamines. On one hand, legitimate research continued to explore their therapeutic potential beyond anesthesia, leading to the recent approval of esketamine (the S-enantiomer of ketamine) for treatment-resistant depression.[3] On the other hand, the illicit market for these compounds burgeoned, with clandestine chemists synthesizing a vast array of novel derivatives to circumvent drug laws and offer new psychoactive experiences.[2][4] This has led to the emergence of so-called "research chemicals" or "designer drugs," posing significant public health challenges due to their unknown pharmacological and toxicological profiles.[2][5]

The Core Structure: Understanding the Arylcyclohexylamine Scaffold

At its heart, the arylcyclohexylamine molecule is composed of three key components: an aryl group, a cyclohexane ring, and an amine group.[4][6] The defining feature is the geminal substitution on the cyclohexane ring, where both the aryl group and the amine are attached to the same carbon atom.[4][6]

  • Aryl Group: This is typically a phenyl ring, though variations with other aromatic systems, such as thiophene, have been synthesized.[7][8] Substitutions on this ring, including methoxy or halogen groups, can significantly alter the compound's pharmacological properties.[2][8]

  • Cyclohexane Ring: This saturated six-membered ring forms the central scaffold of the molecule. Modifications to this ring, such as hydroxylation, can impact potency and efficacy.[7]

  • Amine Group: The amine is rarely a primary amine.[4][6] More commonly, it is a secondary amine (e.g., methylamino or ethylamino) or part of a tertiary cyclic amine structure, such as piperidine or pyrrolidine.[4][6] The nature of the amine substituent is a critical determinant of the drug's activity.

Caption: General Structure of Arylcyclohexylamine Derivatives.

This fundamental structure allows for extensive chemical modification at multiple positions, leading to a vast library of compounds with a wide spectrum of pharmacological effects.[4]

Synthesis of Arylcyclohexylamine Derivatives

The synthesis of arylcyclohexylamines is often achieved through a multi-step process. A common and historically significant method involves the reaction of a cyclohexanone with a Grignard reagent derived from an aryl halide, followed by the introduction of the amine.

Example Protocol: Synthesis of Phencyclidine (PCP)

This protocol is provided for informational purposes only and is based on published synthetic routes. The synthesis of controlled substances is illegal in many jurisdictions.

Step 1: Grignard Reaction to form 1-phenylcyclohexan-1-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Once the Grignard reagent has formed, cool the flask in an ice bath.

  • Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcyclohexan-1-ol.

Step 2: Ritter Reaction to form 1-phenylcyclohexan-1-amine

  • Dissolve the crude 1-phenylcyclohexan-1-ol in a suitable solvent such as acetic acid.

  • Add a nitrile, such as acetonitrile, to the solution.

  • Slowly add a strong acid, such as sulfuric acid, while keeping the reaction cool in an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Pour the reaction mixture onto ice and basify with a strong base, such as sodium hydroxide.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield the primary amine.

Step 3: Alkylation to form Phencyclidine

  • The primary amine can then be reacted with 1,5-dibromopentane in the presence of a base to form the piperidine ring, yielding phencyclidine.

Caption: Simplified Synthesis Pathway for Phencyclidine.

Pharmacology and Mechanism of Action

The primary mechanism of action for most arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][6][9] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[9][10]

Arylcyclohexylamines bind to a specific site within the NMDA receptor's ion channel, known as the PCP binding site, when the channel is in its open state.[2] This binding physically blocks the flow of ions, primarily calcium (Ca2+), into the neuron, thereby inhibiting glutamatergic neurotransmission.[2] This action is responsible for the characteristic dissociative, anesthetic, and amnesic effects of these compounds.[2][10]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel opens Ca_Influx Ca2+ Influx Inhibited Ion_Channel->Ca_Influx Arylcyclohexylamine Arylcyclohexylamine Arylcyclohexylamine->Ion_Channel binds & blocks

Caption: Mechanism of Action at the NMDA Receptor.

Beyond NMDA receptor antagonism, many arylcyclohexylamines exhibit a complex polypharmacology, interacting with a variety of other receptors and transporters to varying degrees.[4] This contributes to the diverse range of effects observed across the class. These secondary targets can include:

  • Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant and euphoric effects.[4]

  • Serotonin Transporter (SERT): Interaction with the serotonin system can modulate mood and perception.[11]

  • Norepinephrine Transporter (NET): Effects on norepinephrine levels can contribute to stimulant properties.[12]

  • Sigma Receptors (σ1 and σ2): The role of sigma receptor agonism is not fully understood but may contribute to the psychotomimetic and hallucinogenic effects of some derivatives.[4]

  • Opioid Receptors (μ, δ, κ): Some arylcyclohexylamines possess affinity for opioid receptors, which can produce analgesic effects.[4]

  • Nicotinic Acetylcholine Receptors (nAChR): Antagonism at these receptors may also play a role in the overall pharmacological profile.[9]

The specific affinity of a given arylcyclohexylamine derivative for these various targets is highly dependent on its chemical structure, as will be explored in the following section.

Structure-Activity Relationships (SAR)

The subtle (and sometimes significant) modifications to the arylcyclohexylamine scaffold can have profound effects on a compound's potency, efficacy, and receptor selectivity. Understanding these structure-activity relationships is crucial for designing new molecules with desired therapeutic properties and for predicting the potential effects of novel psychoactive substances.

Key SAR Observations:

  • Aryl Ring Substitutions:

    • Methoxy (MeO) groups: The position of a methoxy group on the phenyl ring is critical. For instance, 3-MeO-PCP is a potent NMDA receptor antagonist, while the 4-MeO isomer is significantly less active.[13]

    • Halogenation: The addition of a halogen, such as the chlorine atom in ketamine, can influence potency and metabolic stability.[2] Replacing the chlorine with fluorine, as in 2-fluorodeschloroketamine (2F-DCK), also results in an active compound.[2]

    • Replacement of the Phenyl Ring: Replacing the phenyl ring with a thienyl ring has been shown to increase PCP-like activity.[7]

  • Cyclohexane Ring Modifications:

    • Hydroxylation: The introduction of a hydroxyl group on the cyclohexane ring generally decreases both potency and efficacy.[7]

    • Keto Group: The presence of a 2'-oxo (keto) group, as seen in methoxetamine (MXE), is associated with a "heavier" dissociative experience and a tendency to produce "holing" effects.[14]

  • Amine Substitutions:

    • N-alkyl groups: Increasing the length of the N-alkyl chain (e.g., from methyl to ethyl) can affect potency. For example, PCE (eticyclidine) analogues often have higher affinity than their PCP (piperidine) counterparts.[14] N-alkyl substitutions tend to decrease potency but not efficacy.[7]

    • Cyclic Amines: Replacing the piperidine ring of PCP with a pyrrolidine or morpholine ring generally decreases potency.[7]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Arylcyclohexylamines

CompoundNMDA Receptor (PCP Site)Dopamine Transporter (DAT)Serotonin Transporter (SERT)Sigma-1 Receptor
Phencyclidine (PCP)HighModerateLowHigh
KetamineModerateLowLowModerate
Methoxetamine (MXE)HighModerateHighModerate
3-MeO-PCPVery HighModerateLowHigh
2F-DCKHighLowLowModerate

Note: This table provides a qualitative summary based on available literature. Precise Ki values can vary depending on the experimental conditions.

Therapeutic Potential and Current Research

Despite the abuse potential of many of its members, the arylcyclohexylamine class holds significant therapeutic promise. The unique mechanism of action of these compounds offers novel approaches to treating a range of challenging medical conditions.

  • Anesthesia: Ketamine remains an important anesthetic, valued for its rapid onset, potent analgesia, and minimal respiratory depression.[2]

  • Depression: The most exciting recent development is the use of ketamine and its enantiomer, esketamine, for treatment-resistant depression.[3] The rapid antidepressant effects, which can manifest within hours of administration, are thought to be mediated by a complex cascade of events initiated by NMDA receptor antagonism, leading to increased synaptogenesis and neuroplasticity.

  • Chronic Pain: The analgesic properties of ketamine make it a valuable tool for managing certain types of chronic pain, particularly neuropathic pain that is refractory to traditional opioid analgesics.

  • Neuroprotection: By blocking the excitotoxic cascade mediated by excessive glutamate release, NMDA receptor antagonists have been investigated for their potential to protect neurons from damage in conditions such as stroke and traumatic brain injury.[12] However, clinical translation has been hampered by the psychotomimetic side effects of the first-generation compounds.[12]

Current research is focused on developing new arylcyclohexylamine derivatives with an improved therapeutic index—that is, maximizing the desired therapeutic effects while minimizing the undesirable side effects. This involves fine-tuning the molecules to achieve greater selectivity for specific receptor subtypes or to modulate their pharmacokinetic properties for a more controlled and predictable clinical response.

Abuse, Toxicology, and Legal Status

The powerful psychoactive effects of many arylcyclohexylamines have led to their widespread abuse.[15][16] Recreational use is driven by the desire to experience the dissociative, euphoric, and hallucinogenic properties of these drugs.[4][9]

Acute Toxicity:

  • Psychological Effects: At lower doses, users may experience euphoria, disinhibition, and a sense of detachment.[9] Higher doses can lead to profound dissociation, out-of-body experiences, hallucinations, and a state of being in a "hole."[14] Adverse psychological effects are common and can include anxiety, paranoia, agitation, and psychosis-like symptoms.[15][16]

  • Physiological Effects: Physiological effects can include hypertension, tachycardia, nystagmus (involuntary eye movements), ataxia (loss of coordination), and slurred speech.[17] At very high doses, there is a risk of seizures, hyperthermia, respiratory depression, and coma.[9][18] Fatalities have been reported, often in the context of poly-drug use.[18]

Chronic Toxicity:

  • Cognitive Impairment: Long-term use can lead to persistent problems with memory, attention, and executive function.[9]

  • Psychiatric Disorders: Chronic use may precipitate or exacerbate underlying psychiatric conditions.[9]

  • Urological Damage: A significant and well-documented consequence of chronic ketamine abuse is severe damage to the bladder and urinary tract, leading to conditions such as ulcerative cystitis.[9]

Legal Status:

The legal status of arylcyclohexylamines varies significantly by jurisdiction. Prototypical compounds like PCP and ketamine are controlled substances in most countries.[17][19] However, the rapid emergence of novel derivatives creates a constant challenge for legislative bodies. Many of these new psychoactive substances (NPS) exist in a legal gray area until they are specifically identified and scheduled.[2][5] This has led to the use of generic or analogue legislation in some regions to control entire classes of compounds based on their chemical structure.[17]

Conclusion and Future Directions

The arylcyclohexylamines are a fascinating and pharmacologically rich class of compounds with a dual legacy. Their journey from the pharmacy to the street and back into mainstream medicine highlights the complex relationship between a drug's chemical properties and its societal impact.

For researchers and drug development professionals, this class offers a fertile ground for discovery. The development of esketamine for depression has revitalized interest in the therapeutic potential of NMDA receptor modulation. The future of arylcyclohexylamine research will likely focus on:

  • Developing novel derivatives with improved selectivity and safety profiles.

  • Elucidating the precise molecular mechanisms underlying their therapeutic effects, particularly in the context of neuropsychiatric disorders.

  • Exploring their potential for treating a wider range of conditions, including other psychiatric disorders and neurodegenerative diseases.

A thorough understanding of the history, chemistry, pharmacology, and toxicology of arylcyclohexylamine derivatives is essential for navigating the challenges and harnessing the opportunities presented by this remarkable class of molecules.

References
  • Arylcyclohexylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Arylcyclohexylamine]
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  • Arylcyclohexylamines - PsychonautWiki. [URL: https://psychonautwiki.org/wiki/Arylcyclohexylamine]
  • Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest. [URL: https://www.proquest.com/openview/f5033c46a6f64243884d4b8e21051c09/1?pq-origsite=gscholar&cbl=18750&diss=y]
  • Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11192579/]
  • Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38272671/]
  • Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/377620317_Phencyclidine-Like_Abuse_Liability_and_Psychosis-Like_Neurocognitive_Effects_of_Novel_Arylcyclohexylamine_Drugs_of_Abuse_in_Rodents]
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9778845/]
  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26358248/]
  • Arylcyclohexylamines - Tripsitter. [URL: https://tripsitter.com/arylcyclohexylamines/]
  • New(ish) Paper: – Structure activity relations and synthesis of 24 analogues of ketamine, MXE, O-PCE, etc. or “Design, Syntheses, and Pharmacological Evaluations of β-Ketoarylcyclohexylamines” Abelian 2024 : r/researchchemicals - Reddit. [URL: https://www.reddit.
  • [PDF] Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Arylcyclohexylamine-Derivatives%3A-Pharmacokinetic%2C-Pelletier-Dar%C3%A9/20b0051e513837922d99c4c23101239857b28859]
  • Mechanism of action of arylcyclohexylamine derivatives. - ResearchGate. [URL: https://www.researchgate.
  • Arylcyclohexylamines – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.4324/9781003261599-23/arylcyclohexylamines-knowledge-references-sahil-sharma-shikha-yadav-sandeep-kumar-singh-saurabh-dahiya-manoj-kumar-gahlot-pawan-singh]
  • Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love | Bluelight.org. [URL: https://www.bluelight.org/xf/threads/designing-novel-arylcycohexylamines-or-arylcyclohexylamines-you-can-know-and-love.900977/]
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI. [URL: https://www.mdpi.com/1422-0067/23/24/16031]
  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. [URL: https://www.researchgate.
  • Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34034033/]
  • The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm01264a012]
  • Arylcyclohexamine type drugs | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/366150244_Arylcyclohexamine_type_drugs]
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Methodological & Application

Application Note & Protocol: Synthesis of (3-chlorophenyl)(cyclohexyl)methanamine from 3-chlorobenzonitrile via Grignard Reaction and Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of (3-chlorophenyl)(cyclohexyl)methanamine, a primary amine of interest in medicinal chemistry and drug development. The synthesis commences with 3-chlorobenzonitrile and proceeds through a robust Grignard reaction to form a key ketone intermediate, (3-chlorophenyl)(cyclohexyl)methanone. This intermediate is subsequently converted to the target primary amine via reductive amination. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deep understanding of the process for researchers and drug development professionals.

Introduction & Strategic Overview

The synthesis of novel aryl-alkyl amines is a cornerstone of modern pharmaceutical research. These scaffolds are prevalent in a wide array of biologically active compounds. The following protocol outlines a reliable and scalable pathway to (3-chlorophenyl)(cyclohexyl)methanamine, leveraging two of organic chemistry's most powerful transformations.

Part 1: The Grignard Reaction. We will first construct the carbon skeleton by reacting 3-chlorobenzonitrile with a nucleophilic cyclohexyl group. The Grignard reaction is the method of choice for this carbon-carbon bond formation.[1][2] The reaction of an organomagnesium halide with a nitrile produces a stable imine-magnesium salt intermediate.[3][4] A key advantage of using a nitrile electrophile is that the reaction arrests at the imine stage, preventing the common side reaction of over-addition that can occur with esters or acid chlorides, thus cleanly leading to a ketone upon acidic workup.[5] The success of this step is critically dependent on maintaining strictly anhydrous conditions, as the Grignard reagent is a powerful base that will be quenched by any protic source.[2][6]

Part 2: Reductive Amination. With the ketone intermediate, (3-chlorophenyl)(cyclohexyl)methanone, in hand, the final step is the introduction of the primary amine functionality. Reductive amination is a highly efficient method for this conversion. The ketone reacts with ammonia to form an imine intermediate in situ, which is then reduced without isolation to the target amine. This one-pot procedure is valued for its high yields and operational simplicity.

A Note on Structure and Isomerism

It is important to clarify the structure of the final product derived from this specific synthetic sequence. The reaction between 3-chlorobenzonitrile and cyclohexylmagnesium bromide logically yields (3-chlorophenyl)(cyclohexyl)methanamine . A structural isomer, 1-(3-chlorophenyl)cyclohexan-1-amine , features a quaternary carbon center and is typically synthesized via a different route, such as a Ritter reaction from 1-(3-chlorophenyl)cyclohexan-1-ol. This guide focuses on the former, as dictated by the specified starting materials.

Overall Synthetic Pathway

The two-stage synthesis is illustrated below:

Synthetic_Pathway cluster_0 Part 1: Grignard Reaction & Hydrolysis cluster_1 Part 2: Reductive Amination 3-chlorobenzonitrile 3-Chlorobenzonitrile Grignard 1. Cyclohexylmagnesium Bromide (in THF) 2. H3O+ Workup 3-chlorobenzonitrile->Grignard Ketone (3-chlorophenyl)(cyclohexyl)methanone Grignard->Ketone Ketone_ref (3-chlorophenyl)(cyclohexyl)methanone Amination NH3, [H] (e.g., NaBH3CN or H2/Catalyst) Ketone_ref->Amination Amine (3-chlorophenyl)(cyclohexyl)methanamine Amination->Amine

Caption: Overall two-stage synthesis pathway.

Part 1: Synthesis of (3-chlorophenyl)(cyclohexyl)methanone

Principle and Rationale

This synthesis begins with the formation of the Grignard reagent, cyclohexylmagnesium bromide, from cyclohexyl bromide and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).[7][8] A crystal of iodine is often used as an initiator. The formation of the Grignard reagent is an electron transfer process occurring on the surface of the magnesium metal.[9] The resulting organometallic compound features a highly nucleophilic carbon, which readily attacks the electrophilic carbon of the 3-chlorobenzonitrile's nitrile group.[10] This addition forms a magnesium salt of the ketimine. This intermediate is stable to further nucleophilic attack.[4] Subsequent treatment with aqueous acid hydrolyzes the imine to the desired ketone product.[11][12]

Materials and Reagents
Reagent/MaterialFormulaM.Wt. ( g/mol )QuantityMoles (mol)
Magnesium TurningsMg24.312.67 g0.11
IodineI₂253.811-2 crystals-
Cyclohexyl BromideC₆H₁₁Br163.0616.3 g (12.1 mL)0.10
3-ChlorobenzonitrileC₇H₄ClN137.5713.07 g0.095
Anhydrous Tetrahydrofuran (THF)C₄H₈O74.12~400 mL-
3M Hydrochloric AcidHCl36.46~150 mL-
Saturated Sodium BicarbonateNaHCO₃84.01~100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Detailed Experimental Protocol

1. Preparation of Cyclohexylmagnesium Bromide:

  • Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂ or Drierite), and a 100 mL pressure-equalizing dropping funnel.

  • Flame-dry all glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature under an inert atmosphere.

  • Place the magnesium turnings (2.67 g) and a single crystal of iodine in the flask.

  • Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This step helps to activate the magnesium surface.

  • Add 20 mL of anhydrous THF to the flask.

  • Dissolve the cyclohexyl bromide (16.3 g) in 80 mL of anhydrous THF and charge this solution to the dropping funnel.

  • Add approximately 10 mL of the cyclohexyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing, and a cloudy, grayish appearance. If the reaction does not start, gentle warming may be applied.

  • Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. The total addition time should be around 45-60 minutes.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 3-Chlorobenzonitrile:

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Dissolve the 3-chlorobenzonitrile (13.07 g) in 100 mL of anhydrous THF.

  • Add the 3-chlorobenzonitrile solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10 °C. A thick, yellowish precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

3. Hydrolysis and Work-up:

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 100 mL of 3M HCl solution dropwise. This step is exothermic and may produce gas. Ensure vigorous stirring.

  • Continue stirring for 30 minutes. During this time, the intermediate imine will hydrolyze to the ketone.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether or ethyl acetate.

  • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification and Characterization:

  • The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure (3-chlorophenyl)(cyclohexyl)methanone.

  • Expected Characterization Data:

    • ¹H NMR: Expect multiplets in the aromatic region (~7.2-7.8 ppm) and a complex series of multiplets for the cyclohexyl protons (~1.2-3.5 ppm), with the alpha-proton shifted further downfield.

    • ¹³C NMR: Expect a signal for the carbonyl carbon (~200-210 ppm), signals for the aromatic carbons (~125-140 ppm), and signals for the cyclohexyl carbons.

    • IR Spectroscopy: A strong absorbance band characteristic of a ketone C=O stretch will be present around 1680-1700 cm⁻¹.

Part 2: Synthesis of (3-chlorophenyl)(cyclohexyl)methanamine

Principle and Rationale

This transformation is a direct reductive amination of the ketone synthesized in Part 1. The ketone is treated with an ammonia source in a solvent like methanol or ethanol. This establishes an equilibrium with the corresponding imine. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a metal catalyst like Raney Nickel), is introduced.[13] This agent selectively reduces the C=N double bond of the imine as it is formed, driving the equilibrium towards the final amine product.

Materials and Reagents
Reagent/MaterialFormulaM.Wt. ( g/mol )Quantity (example)Moles (mol)
(3-chlorophenyl)(cyclohexyl)methanoneC₁₃H₁₅ClO222.7111.1 g0.05
Ammonium AcetateCH₃COONH₄77.0819.3 g0.25
Sodium CyanoborohydrideNaBH₃CN62.844.7 g0.075
MethanolCH₃OH32.04~250 mL-
2M Sodium HydroxideNaOH40.00~100 mL-
Diethyl Ether(C₂H₅)₂O74.12~200 mL-
Detailed Experimental Protocol
  • Dissolve the ketone (11.1 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in 200 mL of methanol in a 500 mL round-bottomed flask equipped with a magnetic stir bar.

  • Stir the solution at room temperature for 30 minutes.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (4.7 g, 0.075 mol) in 50 mL of methanol. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Add the NaBH₃CN solution in portions to the ketone/ammonium acetate solution over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, carefully add 100 mL of water.

  • Remove most of the methanol using a rotary evaporator.

  • Basify the remaining aqueous solution to pH > 11 by the slow addition of 2M NaOH solution.

  • Extract the aqueous layer three times with 75 mL portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude amine.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt.

Experimental Workflow Visualization

Experimental_Workflow P1_Start Start: Flame-Dry Glassware P1_Setup Assemble Apparatus (Inert Atmosphere) P1_Start->P1_Setup P1_Mg_Activation Activate Mg with Iodine P1_Setup->P1_Mg_Activation P1_Grignard_Formation Form Grignard Reagent: Add Cyclohexyl Bromide P1_Mg_Activation->P1_Grignard_Formation P1_Nitrile_Addition Add 3-Chlorobenzonitrile Solution at 0°C P1_Grignard_Formation->P1_Nitrile_Addition P1_Hydrolysis Quench & Hydrolyze with Aqueous HCl P1_Nitrile_Addition->P1_Hydrolysis P1_Workup Extraction & Washing P1_Hydrolysis->P1_Workup P1_Purification Purify Ketone (Distillation/Chromatography) P1_Workup->P1_Purification Ketone_Product Intermediate: (3-chlorophenyl)(cyclohexyl)methanone P1_Purification->Ketone_Product P2_Setup Dissolve Ketone & Ammonium Acetate Ketone_Product->P2_Setup P2_Reduction Add NaBH3CN Solution P2_Setup->P2_Reduction P2_Reaction Stir at RT for 24h P2_Reduction->P2_Reaction P2_Workup Quench, Basify & Extract Amine P2_Reaction->P2_Workup P2_Purification Purify Amine Product P2_Workup->P2_Purification Final_Product Final Product: (3-chlorophenyl)(cyclohexyl)methanamine P2_Purification->Final_Product End End: Characterization Final_Product->End

Sources

Application Note: A Robust HPLC Method for the Detection of 1-(3-Chlorophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development of a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1-(3-Chlorophenyl)cyclohexan-1-amine. Due to the basic nature of the primary amine, special consideration was given to mobile phase pH and column chemistry to ensure excellent peak symmetry and reproducibility. The final optimized method utilizes a C18 stationary phase with a buffered mobile phase at a controlled pH, providing a rapid and reliable analytical solution suitable for research, process monitoring, and quality control applications.

Introduction

1-(3-Chlorophenyl)cyclohexan-1-amine is an organic compound whose analogues are explored in medicinal chemistry. Accurate and reliable quantification of this and related compounds is crucial for ensuring the purity of synthetic intermediates, monitoring reaction kinetics, or in metabolic studies. High-performance liquid chromatography (HPLC) is a versatile and powerful technique for such analyses[1].

The primary amine in the analyte's structure presents a specific challenge in RP-HPLC. Basic compounds are prone to strong, undesirable interactions with residual silanol groups on the surface of silica-based stationary phases, leading to poor peak shape (tailing), variable retention times, and reduced column lifetime[2][3]. This note details a systematic approach to overcome these challenges, resulting in a method that is both rugged and reliable.

Analyte Properties & Method Development Strategy

A successful HPLC method development process begins with understanding the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)cyclohexan-1-amine and Related Compounds

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure C₁₂H₁₆ClNContains a hydrophobic chlorophenyl group and a cyclohexyl ring, suggesting good retention on reversed-phase columns.
Functional Group Primary Amine (-NH₂)The basic nature of the amine (pKa estimated ~9-10.5) is the most critical factor. The mobile phase pH must be controlled to manage its ionization state.
Solubility Expected to be soluble in common organic solvents like Methanol and Acetonitrile. Solubility in aqueous solutions is pH-dependent.Sample and standard preparation should use a diluent compatible with the mobile phase to ensure good peak shape[4].
UV Chromophore Chlorophenyl groupProvides strong UV absorbance, making UV detection a suitable choice. A wavelength scan is needed to determine the absorbance maximum (λmax).

The core of the method development strategy is to mitigate the peak tailing associated with the basic amine. This is achieved by controlling the ionization states of both the analyte and the stationary phase silanols. The primary amine will be protonated (R-NH₃⁺) at acidic pH. To prevent secondary ionic interactions with deprotonated silanols (SiO⁻), the mobile phase pH should be kept low (pH ≤ 3) to keep the silanols in their neutral (SiOH) form[5][6].

Experimental Workflow and Protocols

Materials and Reagents
  • Analyte: 1-(3-Chlorophenyl)cyclohexan-1-amine standard

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: Deionized water, 18.2 MΩ·cm

  • Buffers: Formic acid, Ammonium formate

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Protocol 1: Stock Solution and Wavelength Scan
  • Standard Preparation: Accurately weigh and dissolve the analyte standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 25 µg/mL.

  • Wavelength Selection: Perform a UV scan of the working standard from 200 to 400 nm using the DAD to identify the wavelength of maximum absorbance (λmax). For the chlorophenyl chromophore, λmax is expected to be around 210-220 nm and a secondary maximum around 265 nm. For greater selectivity, the higher wavelength is often preferred.

Protocol 2: HPLC Method Optimization

The following diagram outlines the logical flow of the method development process.

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Structure, pKa, UV Scan) B Column & Mobile Phase Screening - Column: C18, 4.6x150mm, 5µm - Mobile Phase: ACN/0.1% Formic Acid A->B Provides Initial Parameters C Mobile Phase pH Tuning (Adjust Formic Acid %) Goal: Tailing Factor < 1.5 B->C Evaluate Peak Shape D Optimize Organic Modifier (ACN vs. MeOH, Gradient Slope) Goal: Retention Time 3-10 min C->D Achieved Good Peak Shape E Final Method & System Suitability (Define SST Criteria) D->E Optimize Retention & Resolution F Method Validation (as per ICH Q2) (Specificity, Linearity, Accuracy, Precision) E->F Confirm Performance

Sources

Application Note: High-Purity Isolation & Recrystallization of 1-(3-Chlorophenyl)cyclohexan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the purification of 1-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride.

Executive Summary

1-(3-Chlorophenyl)cyclohexan-1-amine (often abbreviated as 3-Cl-PCA) is a structural analogue of arylcyclohexylamines such as Phencyclidine (PCP). In research settings, obtaining this compound in high purity (>99.5%) is critical for establishing accurate reference standards or pharmacological baselines.

The primary challenge in purifying 3-Cl-PCA is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly due to the meta-chloro substituent which disrupts crystal lattice packing compared to the unsubstituted parent compound. This guide details a Dual-Stage Purification Protocol combining acid-base extraction (to remove neutral nitrile/imine impurities) with a controlled binary-solvent recrystallization.

Regulatory & Safety Disclaimer

WARNING: 1-(3-Chlorophenyl)cyclohexan-1-amine is a structural analogue of Schedule II controlled substances (e.g., Phencyclidine). Researchers must verify compliance with all local laws (e.g., US Federal Analogue Act, UK Misuse of Drugs Act). This guide is intended strictly for legitimate analytical and forensic research.

  • PPE: Full fume hood, nitrile gloves, and eye protection required.

  • Hazards: The free base is a skin irritant; the HCl salt is a potential respiratory irritant.

Chemical Context & Solubility Profile

Understanding the solubility differential between the Free Base and the Hydrochloride Salt is the mechanism of this purification.

PropertyFree Base (Amine)Hydrochloride Salt (HCl)
State (RT) Oily liquid or low-melting solidCrystalline Solid (Target)
Polarity Lipophilic (Non-polar)Hydrophilic (Ionic)
Water Solubility InsolubleSoluble
Diethyl Ether Soluble (Miscible)Insoluble (Anti-solvent)
Isopropanol (IPA) SolubleSoluble (Hot), Sparingly Soluble (Cold)
Acetone SolubleSparingly Soluble

The Purification Logic:

  • Impurities: Crude synthesis mixtures often contain unreacted 3-chlorobenzonitrile (neutral), cyclohexanone (neutral), or magnesium salts.

  • Strategy: We first exploit the basicity of the amine to separate it from neutral organics (Protocol A). We then exploit the ionic lattice energy of the salt to separate it from isomeric impurities via crystallization (Protocol B).

Workflow Visualization

The following diagram outlines the decision matrix for the purification process.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Impurities) AcidBase Protocol A: Acid/Base Extraction Crude->AcidBase Neutrals Discard Organic Layer (Nitriles, Ketones) AcidBase->Neutrals Non-basic impurities FreeBase Isolated Free Base Oil AcidBase->FreeBase Purified Amine SaltForm Salt Formation (HCl/IPA or HCl/Ether) FreeBase->SaltForm CrudeSalt Crude HCl Salt SaltForm->CrudeSalt Recryst Protocol B: Recrystallization (IPA/Ether) CrudeSalt->Recryst Check Purity Check (MP & HPLC) Recryst->Check Final Pure Reference Standard (>99.5%) Check->Final Pass Reprocess Reprocess mother liquor Check->Reprocess Fail Reprocess->Recryst

Figure 1: Logical workflow for the isolation of the amine from crude reaction matrices.

Protocol A: Acid-Base Extraction (Pre-Purification)

Do not skip this step. Recrystallization is inefficient if the crude material contains >5% neutral oils (e.g., unreacted nitrile).

Reagents:

  • Dichloromethane (DCM) or Diethyl Ether

  • 1M HCl (aq)

  • 2M NaOH (aq) or 25% NaOH

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 10 mL).

    • Mechanism:[1][2][3][4] The amine converts to the water-soluble HCl salt and moves to the aqueous layer. Neutral impurities (nitriles, biphenyls) remain in the DCM.

  • Wash: Wash the combined acidic aqueous layers once with fresh DCM (removes trapped neutrals). Discard the organic (DCM) layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH with stirring until pH > 12.

    • Observation: The solution will turn milky as the free base amine oils out.

  • Extraction: Extract the aqueous mixture with fresh DCM (3 x 15 mL).

  • Drying: Combine DCM extracts, wash with brine, dry over MgSO4, filter, and evaporate in vacuo.

    • Result: Clear to pale yellow oil (Purified Free Base).

Protocol B: Recrystallization of the HCl Salt

This protocol uses a Binary Solvent System (Solvent/Anti-Solvent).

  • Primary Solvent: Isopropanol (IPA) - High solubility at boiling, moderate at RT.

  • Anti-Solvent: Diethyl Ether (Et2O) or MTBE - Low solubility, induces lattice formation.

Reagents:

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Diethyl Ether (or MTBE for higher boiling point safety)

  • Concentrated HCl or HCl in Dioxane (4M)

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve the free base oil (from Protocol A) in a minimum amount of dry IPA (approx. 3 mL per gram).

    • Add HCl (4M in Dioxane or conc. aq. HCl) dropwise with stirring until the solution is acidic (pH 2-3 on wet paper).

    • Note: The solution may warm up. Allow to cool. If solid precipitates immediately, proceed to filtration. If not, evaporate to dryness to obtain the crude solid salt.

  • Dissolution (The Critical Step):

    • Place the crude salt in an Erlenmeyer flask.

    • Add boiling IPA in small portions. Swirl constantly on a steam bath or hot plate.

    • Goal: Add just enough boiling IPA to dissolve the solid. If 100% dissolution is not achieved after reasonable volume, filter hot to remove inorganic salts (e.g., MgCl2).

  • The "Cloud Point":

    • Remove the flask from heat.

    • While the solution is still hot (but not boiling), add Diethyl Ether dropwise.

    • Stop adding ether immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of IPA to clear the turbidity.

  • Crystallization:

    • Slow Cooling: Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature undisturbed. Do not shock cool.

    • Mechanism:[1][2][3][4] Slow cooling prevents the entrapment of impurities and prevents "oiling out."

    • Once at room temperature, place in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 1 hour.

  • Collection:

    • Filter the white needles/plates using a Buchner funnel.

    • Wash the filter cake with cold Ether/IPA (3:1 mixture).

    • Dry under vacuum desiccation.

Troubleshooting: The "Oiling Out" Phenomenon

Arylcyclohexylamines are notorious for separating as a dense oil at the bottom of the flask instead of crystallizing. This occurs if the solution is too concentrated or cooled too quickly.

OilingOut Start Problem: Product Oils Out Reheat Reheat to Boiling (Redissolve Oil) Start->Reheat SolventAdj Add more IPA (10-15% volume) Reheat->SolventAdj Scratch Scratch Glass with Rod SolventAdj->Scratch Seed Add Seed Crystal (if available) Cool Cool Very Slowly (Insulated) Seed->Cool Scratch->Seed Success Crystallization Cool->Success

Figure 2: Remediation strategy for liquid-liquid phase separation.

Remediation Steps:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add slightly more IPA (the good solvent). The oiling indicates the anti-solvent ratio is too high or the concentration is too high.

  • Seed: If you have any solid crystals from a previous batch, add a tiny speck at roughly 40°C.

  • Triturate: If the oil persists upon cooling, decant the supernatant solvent. Add fresh cold ether to the oil and grind it with a glass rod. This mechanical stress often induces the phase change to solid.

Analytical Validation

Do not rely solely on appearance.

TestExpected Result (approximate)Purpose
Melting Point 230°C – 250°C (Decomp)Confirm salt formation and purity. Sharp range (<2°C) indicates high purity.
1H NMR Cyclohexyl protons (1.2-2.2 ppm), Methine (3.0-3.5 ppm), Aromatic (7.2-7.6 ppm)Confirm structure and absence of solvent.
HPLC Single peak (>99.5% AUC)Quantify purity against impurities.

Note on Melting Point: The exact MP of 3-Cl-PCA HCl is distinct from Ketamine HCl (262°C) and PCA HCl (248°C). It typically falls in the 235-245°C range depending on the crystal polymorph.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. Link (Foundational text on arylcyclohexylamine synthesis and properties).

  • Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[1][2][3][5][6][7] Journal of Medicinal Chemistry, 12(3), 473–477. Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Phencyclidine and Similar Substances in Seized Materials. Link (Provides solubility and extraction data for this chemical class).

Sources

Technical Guide: Storage and Stability of 1-(3-Chlorophenyl)cyclohexan-1-amine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research scientists working with 1-(3-Chlorophenyl)cyclohexan-1-amine (often abbreviated as 3-Cl-PCA or 3-Chloro-PCA), a structural analog of the dissociative agent PCA (1-phenylcyclohexan-1-amine).

Introduction & Chemical Context

1-(3-Chlorophenyl)cyclohexan-1-amine is a primary amine attached to a tertiary carbon within a cyclohexane ring. Structurally related to arylcyclohexylamines like PCP and Ketamine, it serves as a critical intermediate in the synthesis of dissociative anesthetics and is increasingly relevant in neuropharmacology and forensic toxicology.

The Stability Challenge: Unlike its secondary amine counterparts (e.g., Ketamine), 3-Cl-PCA possesses a primary amine group (


). Primary amines are significantly more reactive and susceptible to:
  • Oxidative Deamination: Gradual conversion to imines or ketones upon exposure to atmospheric oxygen.

  • Carbamylation: Rapid reaction with atmospheric

    
     to form carbamate salts (often appearing as a white crust on the vial rim).
    
  • Photosensitivity: The chlorinated aromatic ring introduces susceptibility to UV-induced homolytic cleavage (dechlorination).

This guide provides a self-validating protocol to mitigate these risks and ensure experimental reproducibility.

Physicochemical Stability Profile

PropertyCharacteristicStability Implication
Chemical Structure Primary Amine (Geminal to Phenyl)High steric hindrance; lower reactivity than linear amines but still prone to oxidation.
Salt Form (HCl) Crystalline SolidHigh Stability. Preferred for long-term storage (>2 years). Hygroscopic.
Freebase Form Oily Liquid / Low-melt SolidLow Stability. Prone to

absorption and oxidation. Store under Argon.
Solubility DMSO, Ethanol, MethanolSoluble. DMSO is preferred for biological stocks; Methanol for analytical standards.
pKa (Calculated) ~10.5 (Amine)Strongly basic. Aqueous solutions will absorb

rapidly if pH is not adjusted.

Protocol: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for biological assays or analytical standards.

Reagents & Equipment
  • Compound: 1-(3-Chlorophenyl)cyclohexan-1-amine Hydrochloride (preferred).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%, stored over molecular sieves.
    
  • Gas: Argon or Nitrogen (High Purity) for sparging.

  • Vials: Amber borosilicate glass with PTFE-lined screw caps.

Workflow Diagram (DOT)

StockPrep cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stabilization Step1 Weigh Compound (HCl Salt preferred) Step2 Solvent Addition (Anhydrous DMSO) Step1->Step2 Step3 Vortex Mixing (30-60 sec) Step2->Step3 Step4 Inert Gas Sparging (Argon, 1 min) Step3->Step4 Dissolved Step5 Aliquot into Amber Vials Step4->Step5 Step6 Seal with Parafilm Step5->Step6

Figure 1: Optimized workflow for preparing stable amine stock solutions. Sparging with inert gas is the critical control point for preventing oxidation.

Detailed Methodology
  • Solvent Verification: Ensure DMSO is anhydrous. Water content in DMSO promotes hydrolysis and microbial growth. If unsure, treat DMSO with 3Å molecular sieves for 24 hours.

  • Weighing: Weigh the hydrochloride salt rapidly to minimize moisture uptake (hygroscopicity).

  • Dissolution: Add DMSO to achieve 10 mM concentration. Vortex until completely dissolved.

    • Note: If using the freebase , sonication may be required.

  • Inert Gas Overlay: Gently sparge the solution with Argon for 30-60 seconds to displace dissolved oxygen.

    • Why Argon? Argon is heavier than air and forms a more stable protective blanket than Nitrogen.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Storage Guidelines

Store solutions according to the matrix below. Never store primary amines in standard plastics (LDPE/PS) as they can adsorb to the surface or extract plasticizers.

Storage Matrix
DurationTemperatureContainerAtmosphereRecommended Solvent
< 24 Hours

Amber GlassAir OKWater/Saline (Acidified)
1 Week

Amber GlassNitrogenDMSO / Ethanol
> 1 Month

Amber GlassArgonDMSO
Indefinite

Solid (Dry)DesiccatorN/A
Critical Warnings
  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles . Repeated expansion/contraction of DMSO can compromise vial seals, and temperature fluctuations accelerate degradation.

  • Cold Chain: Transport on dry ice. Do not allow solutions to sit at room temperature for >4 hours.

Quality Control & Degradation Mechanisms

Researchers must validate the integrity of their stock solutions before critical experiments.

Degradation Pathways Diagram (DOT)

Degradation Compound 1-(3-Chlorophenyl) cyclohexan-1-amine Oxidation Oxidation (Air) Compound->Oxidation + O2 Carbamylation Carbamylation (CO2) Compound->Carbamylation + CO2 Photolysis Photolysis (UV Light) Compound->Photolysis + hν Product1 N-Hydroxylamine / Imine Derivatives Oxidation->Product1 Product2 Carbamate Salt (White Precipitate) Carbamylation->Product2 Product3 Dechlorinated Analogs Photolysis->Product3

Figure 2: Primary degradation pathways. Carbamylation is the most common visual indicator of poor storage (white crust).

Self-Validating QC Checks
  • Visual Inspection:

    • Pass: Clear, colorless liquid.[1][2]

    • Fail: Yellowing (oxidation) or white precipitate at the meniscus (carbamate formation).

  • LC-MS Verification (Protocol):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: Monitor [M+H]+ peak (approx. m/z 210.1 for freebase).

    • Criteria: Purity > 95%. New peaks at [M+16] suggest N-oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64504129, 3-(3-chlorophenyl)cyclohexan-1-amine. Retrieved from .

  • Food and Drug Administration (1986). Guidance for Industry: Drug Stability Guidelines. Center for Veterinary Medicine. Retrieved from .

  • CymitQuimica (2025). Ketamine Hydrochloride Properties and Stability. Retrieved from .

  • Liu, R., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution. Environmental Science & Technology. Retrieved from .

  • Pharmaceutical Journal (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from .

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 1-(3-Chlorophenyl)cyclohexan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Synthesis & Scale-up Ticket ID: CHEM-OPT-309 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Disclaimer

Strictly for Research & Development Use Only. The compound discussed, 1-(3-chlorophenyl)cyclohexan-1-amine, is a structural analogue of arylcyclohexylamines (e.g., PCP/Ketamine).[1] This guide addresses chemical engineering parameters for legitimate laboratory synthesis. Users must comply with all local, state, and federal regulations regarding scheduled substance analogues.[1] All procedures require fume hoods, standard PPE, and waste disposal compliance. [1]

Executive Summary: The Temperature-Yield Trade-off

The synthesis of 1-(3-chlorophenyl)cyclohexan-1-amine typically proceeds via a Grignard addition to cyclohexanone followed by a Ritter reaction (or Schmidt rearrangement) to install the amine.

The critical failure point is the Ritter Reaction step , where the tertiary alcohol intermediate is converted to an amide (and subsequently hydrolyzed).

  • The Challenge: The 3-chloro substituent is electron-withdrawing (inductive effect,

    
    ). This destabilizes the benzylic carbocation intermediate relative to the unsubstituted phenyl analogue.
    
  • The Consequence: This destabilization increases the activation energy for nucleophilic attack (amide formation) while making the competing elimination pathway (formation of the alkene) thermodynamically attractive at higher temperatures.

Optimal Temperature Strategy:

  • Grignard Formation: Kinetic control (0°C) to prevent Wurtz coupling.

  • Ritter Addition: Strict cryogenic-to-ambient ramp (-10°C

    
     20°C) to suppress elimination.
    
  • Hydrolysis: Thermodynamic forcing (Reflux >100°C) required to cleave the sterically hindered amide.

Module 1: Precursor Synthesis (The Grignard Step)

Goal: Synthesis of 1-(3-chlorophenyl)cyclohexan-1-ol. Common Issue: Low yield due to homocoupling (Wurtz reaction) or runaway exotherms.

Troubleshooting Guide
SymptomDiagnosisTemperature Fix
Biphenyl impurities (3,3'-dichlorobiphenyl)Wurtz Coupling: Reaction temperature spiked during initiation.[1]Initiate at RT, then Cool: Initiate the Grignard formation with a small iodine crystal at room temperature. Once started, immediately cool to 0°C for the bulk addition.
Unreacted Ketone Enolization: Temperature too high during addition causing the Grignard to act as a base rather than a nucleophile.Maintain <5°C: During the addition of cyclohexanone to the Grignard reagent, keep the internal temp below 5°C.
Polymers/Tars Thermal Runaway: Lack of heat exchange capacity.Dosing Control: Match addition rate to cooling capacity. Do not rely solely on the bath temp; monitor internal probe.

Module 2: The Critical Amine Installation (Ritter Reaction)

Goal: Conversion of 1-(3-chlorophenyl)cyclohexan-1-ol to the


-formyl or 

-acetyl intermediate. Reagents: Alcohol + NaCN (or Acetonitrile) +

(conc).[1]
The Mechanistic Conflict (Visualized)

The 3-chloro group destabilizes the carbocation, making it "desperate" to stabilize. It can either:

  • Eliminate a proton (Path A - Heat favored)

    
     Forms 1-(3-chlorophenyl)cyclohexene (Waste).
    
  • Accept a Nucleophile (Path B - Kinetic favored)

    
     Forms Amide (Target).
    

ReactionPathway Alcohol Tertiary Alcohol (Precursor) Carbocation Benzylic Carbocation (Destabilized by 3-Cl) Alcohol->Carbocation -H2O Acid H2SO4 (Catalyst) Acid->Alcohol Elimination Elimination Pathway (Thermodynamic Control) Carbocation->Elimination High Temp (>40°C) Substitution Ritter Attack (Kinetic Control) Carbocation->Substitution Low Temp (<20°C) Alkene Alkene Impurity (Waste Product) Elimination->Alkene Amide Amide Intermediate (Target) Substitution->Amide

Figure 1: Reaction pathway bifurcation. High temperatures favor the irreversible formation of the alkene impurity.

Protocol Optimization

Q: My reaction mixture turned dark black and viscous. What happened? A: You likely added the sulfuric acid too fast or at too high a temperature. The 3-chlorophenyl ring is electron-deficient, but the cyclohexane ring is prone to polymerization under hot acidic conditions.

  • Fix: The acid addition is the most exothermic step. It must be done dropwise at -10°C to 0°C .

Q: I isolated the product, but it's 60% alkene (liquid) and 40% amide (solid). A: Your reaction temperature drifted above 25°C during the "aging" phase.

  • Fix:

    • Addition Phase: -10°C.

    • Reaction Phase: Allow to warm to Room Temperature (20-22°C) strictly. Do not heat to accelerate.

    • Quench: Pour onto crushed ice (keep <10°C). Heat during quenching can reverse the reaction or cause hydrolysis to the alkene.

Module 3: Hydrolysis & Isolation

Goal: Cleaving the amide to yield the free amine. Reagents: Amide + HCl (aq) or NaOH (aq) in Ethylene Glycol.

Q: I've refluxed for 24 hours at 80°C and the amide won't cleave. A: Steric hindrance is the enemy here. The amine is on a tertiary carbon with a bulky cyclohexyl ring and a phenyl ring. Standard reflux (water/ethanol) is insufficient.

  • Optimization: You need higher thermal energy to overcome the steric barrier of the tetrahedral intermediate.

  • Protocol: Use Ethylene Glycol/KOH or conc.[1] HCl/Acetic Acid and reflux at 120°C - 140°C . This step requires thermodynamic forcing.[2]

Summary of Critical Temperature Checkpoints

Reaction StepOperationTarget TempCritical LimitConsequence of Failure
1. Grignard Addition of Ketone0°C - 5°C >15°CEnolization (Low Yield)
2. Ritter Acid Addition-10°C >5°CPolymerization/Charring
2.[1] Ritter Stirring/Aging20°C >30°CElimination to Alkene
3.[1] Hydrolysis Amide Cleavage130°C <100°CIncomplete Reaction

References

  • Ritter Reaction Mechanism & Scope

    • Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society.

    • Source:

  • Synthesis of 1-Arylcyclohexylamines (General Methodologies)

    • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry.

    • Source: [1]

  • Thermodynamic Control in Carbocation Chemistry

    • Kiyokawa, K., et al. (2017).[1][3][4] Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination.[3][4] The Journal of Organic Chemistry.

    • Source: [J. Org.[4] Chem.]([Link]1]

  • Safety & Handling of Arylcyclohexylamines

    • World Health Organization (2016). Critical Review of Ketamine and Analogues.
    • Source: [1]

Sources

Technical Support Center: Minimizing Hygroscopicity of 1-(3-Chlorophenyl)cyclohexan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, troubleshooting, and minimizing the hygroscopic nature of 1-(3-Chlorophenyl)cyclohexan-1-amine salts. Our goal is to move beyond simple protocols and provide a framework for rational decision-making rooted in the fundamental principles of solid-state chemistry and pharmaceutical science.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses foundational questions regarding the hygroscopicity of your active pharmaceutical ingredient (API).

Q1: What is hygroscopicity, and why is it a significant issue for my 1-(3-Chlorophenyl)cyclohexan-1-amine salt?

A: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1] For an API like 1-(3-Chlorophenyl)cyclohexan-1-amine salt, this is not a trivial issue. Moisture uptake can trigger a cascade of detrimental physical and chemical changes, including:

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the potency and purity of the API.[2]

  • Physical Instability: Moisture can induce changes in the crystal structure, potentially converting a stable polymorph into a less stable one or an anhydrous form into a hydrate.[3][4] In severe cases, it can lead to complete dissolution of the solid, a phenomenon known as deliquescence.[5]

  • Manufacturing and Handling Challenges: Hygroscopic powders often exhibit poor flowability, caking, and clumping, which complicates processes like weighing, blending, and tablet compression.[1][6]

  • Compromised Dosage Form Performance: Changes in the API's physical state can alter its dissolution rate and, consequently, its bioavailability.[4]

Q2: How is the level of hygroscopicity officially classified?

A: The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system based on the percentage weight gain of a sample after 24 hours of exposure to 80% relative humidity (RH) at 25°C.[7] Understanding where your salt falls on this scale is a critical first step in risk assessment.

ClassificationWeight Increase (% w/w)Description
Non-hygroscopic < 0.2%Essentially no moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor moisture uptake, generally manageable.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake; requires controlled handling and formulation.
Very hygroscopic ≥ 15%Substantial moisture uptake, posing significant challenges.[8]
Deliquescent Sufficient water is absorbed to form a liquidThe solid dissolves in the absorbed moisture.

This table is adapted from the European Pharmacopoeia guidelines to provide a clear framework for classification.[7]

Q3: What are the primary analytical techniques for characterizing the hygroscopicity of my API salt?

A: A multi-faceted approach is recommended for a thorough characterization.

  • Dynamic Vapor Sorption (DVS): This is the gold standard technique. DVS analysis measures the mass of a sample as a function of relative humidity at a constant temperature, providing a detailed sorption-desorption isotherm.[][10] This data reveals critical humidity thresholds where physical changes, such as hydrate formation or deliquescence, occur.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is excellent for quantifying the amount of bound water (hydrates) versus adsorbed surface water.[11]

  • Karl Fischer Titration (KFT): This is a highly accurate method for quantifying the total water content in a sample at a single point in time.[] It is often used to calibrate the starting water content before a DVS experiment.

  • X-Ray Powder Diffraction (XRPD): XRPD should be used in conjunction with DVS to determine if changes in moisture content are causing changes in the crystal lattice (polymorphic transformations or hydrate formation).[7]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Q: My 1-(3-Chlorophenyl)cyclohexan-1-amine salt is gaining weight during storage and my assay results are inconsistent. What is the cause and how do I fix it?

A: This is a classic sign of hygroscopicity. The weight gain is due to water absorption from the atmosphere, which artificially lowers the measured potency of your API on a weight/weight basis.

Troubleshooting Workflow:

Caption: Workflow for diagnosing and addressing API weight gain.

Immediate Actions:

  • Quantify the Issue: Use DVS to determine the critical relative humidity (cRH) at which your material begins to significantly absorb water.[11]

  • Control the Environment: Handle and store your material in an environment with RH controlled below its cRH. This may involve using a glove box with a controlled nitrogen atmosphere or a desiccator.[1]

  • Use Appropriate Packaging: For long-term storage, use hermetically sealed containers. High-barrier packaging, such as aluminum blister packs with desiccants, is critical for protecting hygroscopic drugs.[12][[“]]

Q: The powder of my API salt has poor flow and clumps together, making handling difficult. Is this related to moisture?

A: Yes, very likely. Even small amounts of adsorbed surface moisture can lead to the formation of liquid bridges between particles, increasing inter-particle cohesion.[1] This results in caking, clumping, and a dramatic reduction in powder flowability, which is detrimental to manufacturing processes like tablet compression and capsule filling.

Solutions:

  • Co-processing with Excipients: Blending your API with excipients that have moisture-scavenging properties can be highly effective.[14] Excipients like colloidal silicon dioxide can adsorb surface moisture, keeping your API particles free-flowing.[15]

  • Particle Size Engineering: While seemingly counterintuitive, larger, more uniform crystals often have a lower surface area-to-volume ratio and can be less prone to the effects of surface moisture.

  • Process Control: Ensure that all manufacturing steps are conducted in humidity-controlled environments.[16]

Section 3: Proactive Mitigation Strategies

The most robust solution to hygroscopicity is to address it early in development.

Strategy 1: Rational Salt Selection

The choice of the counter-ion is the single most impactful decision you can make to control hygroscopicity.[17][18] The hydrochloride salt is often a default starting point but may not be optimal.

Q: How do I choose the best counter-ion to form a non-hygroscopic salt with 1-(3-Chlorophenyl)cyclohexan-1-amine?

A: A rational screening process is key. 1-(3-Chlorophenyl)cyclohexan-1-amine is a weak base, so you will be screening acidic counter-ions.

Key Principles for Counter-Ion Selection:

  • pKa Difference: To ensure the formation of a stable salt, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the protonated amine base.[19][20]

  • Crystal Lattice Energy: The goal is to form a highly ordered, stable crystal lattice that resists the incorporation of water molecules. Larger, more rigid, and symmetrical counter-ions often form salts with higher melting points, which is an indicator of greater crystal lattice energy and potentially lower hygroscopicity.[19][21] Consider screening aromatic sulfonic acids (e.g., tosylate, mesylate) or dicarboxylic acids.

  • Physicochemical Properties: Screen a diverse library of pharmaceutically acceptable counter-ions to balance hygroscopicity with other critical properties like solubility and stability.[22]

Salt_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization & Down-Selection cluster_2 Phase 3: Final Selection A Characterize Free Base (pKa, Solubility) B Select Diverse Counter-ions (pKa rule, size, shape) A->B C Small-Scale Salt Formation (Various Solvents) B->C D Isolate Solids (Crystalline vs. Amorphous) C->D E Hygroscopicity Screening (DVS at 80% RH) D->E F Solubility Assessment (Aqueous Buffers) D->F G Solid-State Analysis (XRPD, DSC, TGA) D->G H Rank Candidates (Hygroscopicity, Solubility, Stability) E->H F->H G->H I Scale-up Top 2-3 Candidates H->I J Full Characterization (Polymorphism, Stability) I->J K Select Final Salt Form J->K

Caption: A rational workflow for salt screening and selection.

Strategy 2: Formulation and Processing Controls

If a slightly hygroscopic salt form is unavoidable due to other favorable properties (e.g., high solubility), formulation provides a powerful line of defense.

Q: Which excipients should I use in my formulation to protect a hygroscopic API salt?

A: The right excipients can create a protective microenvironment around the API.[23][24]

  • Moisture Scavengers/Adsorbents: These excipients preferentially adsorb available moisture. Examples include anhydrous forms of calcium phosphate, lactose, and colloidal silicon dioxide.[15]

  • Hydrophobic Barriers: Incorporating hydrophobic excipients like magnesium stearate or using lipid-based formulations can physically repel water.[[“]]

  • Coating: Applying a moisture-barrier film coat to a finished tablet is one of the most common and effective strategies to protect the core from environmental humidity.[12][25]

Q: What is the best manufacturing process for a moisture-sensitive salt?

A: Avoid processes that introduce water.

  • Dry Granulation (Slugging or Roller Compaction) or Direct Compression are strongly preferred over wet granulation.[15][16] These methods avoid the addition of water or solvents, minimizing the risk of moisture-induced instability during manufacturing.

Section 4: Key Experimental Protocols

Protocol: High-Throughput Hygroscopicity Classification by DVS

This protocol allows for the rapid classification of multiple salt candidates.

  • Sample Preparation: Place 5-10 mg of each salt candidate into a DVS sample pan. Ensure the powder bed is thin to maximize surface exposure.[5]

  • Pre-treatment: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry baseline mass.

  • Sorption Step: Increase the relative humidity directly to 80% RH at 25°C.

  • Equilibration: Hold the sample at 80% RH for 24 hours.

  • Data Analysis: Calculate the percentage weight gain at the 24-hour mark relative to the initial dry mass.

  • Classification: Use the table in Q2 to classify each salt form as non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic.[7]

References

  • Lee, J. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]

  • Colorcon (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. [Link]

  • Roquette. Low Moisture Excipients for Moisture-Sensitive APIs. Roquette. [Link]

  • Bohrium (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Bohrium. [Link]

  • ResearchGate (2016). What are the best tablet excipients to be used for moisture & heat sensitive APIs?. ResearchGate. [Link]

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • Newman, A. W., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Creative Biolabs. Salt Selection. Creative Biolabs. [Link]

  • Al-Tahami, K., & Lamprecht, A. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Pharmazie. [Link]

  • Heng, D., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics. [Link]

  • Heng, D., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics. [Link]

  • ResearchGate. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]

  • Serajuddin, A. T. M. (2006). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

  • ONdrugDelivery (2021). FORMULATION SOLUTION FOR MOISTURE-SENSITIVE DRUGS. ONdrugDelivery. [Link]

  • Azeman, N. H., et al. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Journal of Sensor and Actuator Networks. [Link]

  • Gu, L., et al. (1987). Preformulation Selection of a Proper Salt for a Weak Acid-Base (Rs-82856) - A New Positive Inotropic Agent. Drug Development and Industrial Pharmacy. [Link]

  • SciSpace (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. [Link]

  • W.R. Grace. How to Achieve Moisture Control in Nutraceutical Tablets. W.R. Grace. [Link]

  • ACS Publications (2024). Toltrazuril Polymorphs and the Effect on Hygroscopicity and Dissolution Rate. Crystal Growth & Design. [Link]

  • Sravani, S., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Ascendia Pharma. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Ascendia Pharma. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Labinsights (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • AMT (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]

  • ResearchGate (2025). (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. ResearchGate. [Link]

  • National Center for Biotechnology Information (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. [Link]

  • CatSci (2020). The Physical Chemistry of Salt Screening. CatSci. [Link]

  • Labworks (2024). ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms. Labworks Blog. [Link]

  • Semantic Scholar (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • ResearchGate. Physical Stability of Salts of Weak Bases in the Solid-State. ResearchGate. [Link]

  • Pharma Innovation. API Hygroscopicity. Pharma Innovation. [Link]

  • Royal Society of Chemistry (2022). The role of solvation in proton transfer reactions: implications for predicting salt/ co-crystal formation using the DpKa rule. RSC Publishing. [Link]

  • Veeprho. Effect of Polymorphism Formulations. Veeprho. [Link]

  • World Health Organization. Annex 10 - ICH. WHO. [Link]

  • Memmert.com (2012). Stability tests according to ICH Q1A (R2). Memmert.com. [Link]

  • Byrn, S., et al. Polymorphism. Purdue University. [Link]

  • European Medicines Agency. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. EMA. [Link]

  • Johnson Matthey (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Johnson Matthey. [Link]

  • Murikipudi, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. AAPS PharmSciTech. [Link]

  • ACS Publications. Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications. [Link]

Sources

Technical Support Center: Synthesis of N-(3-Chlorophenyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3CL-CYC-001 Subject: Overcoming Steric Hindrance & Electronic Deactivation in Secondary Amine Formation Status: Open / Guide Generated

Executive Summary: The Synthetic Challenge

Synthesizing


-(3-chlorophenyl)cyclohexylamine  presents a dual challenge:
  • Steric Hindrance: The cyclohexyl ring imposes significant steric bulk, impeding nucleophilic attack during standard

    
     alkylations and slowing down imine formation.
    
  • Electronic Deactivation: The 3-chloro substituent on the aniline ring is electron-withdrawing (

    
    -inductive effect), reducing the nucleophilicity of the nitrogen lone pair.
    

This guide provides two field-proven protocols to overcome these barriers. Route A (Reductive Amination) is the robust, scalable choice. Route B (Buchwald-Hartwig) is the precision choice when starting from aryl halides.

Decision Matrix: Choose Your Protocol

Before proceeding, select the workflow that matches your available starting materials and purity requirements.

DecisionMatrix start START: Select Precursors pathA 3-Chloroaniline + Cyclohexanone start->pathA Aniline Available pathB 1-Bromo-3-chlorobenzene + Cyclohexylamine start->pathB Aryl Halide Available methodA ROUTE A: Reductive Amination (Ti(OiPr)4 Mediated) pathA->methodA methodB ROUTE B: Buchwald-Hartwig (Pd-Catalyzed) pathB->methodB outcomeA High Scalability Modest Cost methodA->outcomeA outcomeB High Chemoselectivity High Cost methodB->outcomeB

Figure 1: Synthetic pathway decision tree based on precursor availability.

Route A: Titanium-Mediated Reductive Amination

Best for: Scalability, cost-efficiency, and avoiding heavy metals.

Standard reductive amination often fails here because the electron-deficient 3-chloroaniline reacts slowly with the sterically hindered cyclohexanone. We overcome this by using Titanium(IV) isopropoxide (


)  as a Lewis acid to force imine formation before reduction.
The Mechanism
  • Activation:

    
     coordinates to the ketone oxygen, increasing electrophilicity.
    
  • Dehydration: It acts as a water scavenger, driving the equilibrium toward the imine (Schiff base).

  • Reduction: The pre-formed imine is reduced by sodium borohydride (

    
    ).[1][2]
    
Step-by-Step Protocol

Reagents:

  • 3-Chloroaniline (1.0 equiv)[3]

  • Cyclohexanone (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium borohydride (

    
    ) (1.5 equiv)
    
  • Ethanol (absolute)[4]

Procedure:

  • Imine Formation (Neat): In a flame-dried flask under

    
    , combine 3-chloroaniline and cyclohexanone.
    
  • Lewis Acid Addition: Add

    
     dropwise. Caution: Mild exotherm.
    
  • Stir: Stir the neat mixture at ambient temperature for 2–4 hours. The mixture will become viscous.

    • Checkpoint: Monitor by TLC. You should see the disappearance of aniline. If incomplete, heat gently to 40°C.

  • Dilution: Dilute the viscous oil with absolute ethanol (10 mL per gram of amine).

  • Reduction: Cool to 0°C. Add

    
     pellets portion-wise.
    
  • Quench: Stir for 2 hours at room temperature. Quench by adding 2M NaOH (aq). A white precipitate (

    
    ) will form.
    
  • Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with Ethyl Acetate.

Troubleshooting Route A
SymptomProbable CauseCorrective Action
Low Conversion Equilibrium favors ketone due to sterics.Ensure the reaction is run neat (no solvent) during the

step. Concentration drives kinetics.
Secondary Alcohol Impurity Ketone reduced before imine formation.Do not add

until TLC confirms imine formation. The imine must be pre-formed.
Emulsion during Workup Titanium salts forming a gel.Use 2M NaOH or

to quench, not water. This precipitates

as a filterable solid rather than a gel.

Route B: Selective Buchwald-Hartwig Coupling

Best for: Late-stage functionalization or when 3-chloroaniline is unavailable.

This route couples 1-bromo-3-chlorobenzene with cyclohexylamine .[5]

  • Challenge: Cyclohexylamine is bulky (primary

    
    -branched).
    
  • Advantage: We utilize the reactivity difference between Aryl-Br and Aryl-Cl.[6] Pd inserts into the C-Br bond preferentially, leaving the Cl intact.[6]

Ligand Selection Strategy

For sterically demanding primary amines, standard ligands (BINAP,


) often fail due to slow reductive elimination.
  • Recommended Ligand: BrettPhos or RuPhos .

  • Why? These bulky dialkylbiaryl phosphine ligands prevent the formation of inactive Pd-dimers and create a steric pocket that enforces reductive elimination of the bulky product.

Step-by-Step Protocol

Reagents:

  • 1-Bromo-3-chlorobenzene (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BrettPhos (2-4 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inert Setup: Charge a Schlenk tube with

    
    , BrettPhos, and 
    
    
    
    . Evacuate and backfill with Argon (3x).
  • Solvent Addition: Add anhydrous Toluene. Stir for 5 mins to pre-form the active catalytic species (L-Pd-0).

  • Substrate Addition: Add 1-bromo-3-chlorobenzene and cyclohexylamine via syringe.

  • Heating: Heat to 80°C–100°C.

    • Note: Do not exceed 110°C to avoid scrambling the chloro-position.

  • Completion: Reaction typically finishes in 4–12 hours. Filter through silica and concentrate.

Troubleshooting Route B
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by

.
Rigorous degassing is required. Amines can absorb

/moisture; distill cyclohexylamine from

if old.
Dehalogenation (Product is Phenyl-cyclohexylamine)

-hydride elimination or hydride source.
Switch solvent from Dioxane to Toluene. Ensure the base is dry. Lower temperature to 80°C.
Bis-arylation Product reacts with another Aryl-Br.Use a slight excess of amine (1.2–1.5 equiv) to statistically favor mono-arylation. BrettPhos is highly selective for mono-arylation.

Visualizing the Titanium Mechanism (Route A)

Understanding the role of Titanium is crucial for troubleshooting. It acts as a template for the sterically hindered coupling.

TiMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction Ketone Cyclohexanone Complex1 Activated Ti-Ketone Complex Ketone->Complex1 Ti Ti(OiPr)4 Ti->Complex1 Imine Ti-Coordinated Imine Species Complex1->Imine + Amine Amine 3-Chloroaniline Water H2O (Scavenged by Ti) Imine->Water Product N-(3-chlorophenyl) cyclohexylamine Imine->Product + NaBH4 Borohydride NaBH4

Figure 2: Mechanistic flow of Titanium(IV) isopropoxide mediated reductive amination.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Triacetoxyborohydride (


) instead of the Ti(OiPr)4 method? 
A:  Yes, but with caveats. 

is excellent for aldehydes, but for sterically hindered ketones like cyclohexanone reacting with electron-poor anilines, the reaction rate is often too slow. The Ti-method is superior because it separates imine formation (thermodynamics) from reduction (kinetics).

Q: Why did my Buchwald coupling yield the dechlorinated product? A: This is "hydrodehalogenation." It often occurs if the reaction is overheated (>110°C) or if the solvent (like isopropanol or dioxane) acts as a hydride source. Stick to Toluene and ensure your temperature is strictly controlled.

Q: How do I remove the excess 3-chloroaniline from the crude mixture? A: 3-chloroaniline is weakly basic but less basic than the secondary amine product. However, separation by acid wash is difficult. The best method is column chromatography (Hexane/EtOAc 9:1). The aniline moves much faster than the secondary amine product. Alternatively, use a scavenger resin (aldehyde-functionalized) to pull out unreacted primary aniline.

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

Sources

Technical Guide: Purification Strategies for Unreacted Cyclohexanone Removal

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the purification of reaction mixtures containing unreacted cyclohexanone. It is designed for researchers requiring high-purity isolation of target compounds where cyclohexanone remains as a persistent impurity.

Content ID: TG-CYC-001 Last Updated: 2025-05-20 Applicability: Organic Synthesis, Process Chemistry, API Purification

Executive Summary & Decision Matrix

Cyclohexanone is a ubiquitous intermediate, but its removal is complicated by its moderate boiling point (155.6°C) and tendency to co-elute with polar products during chromatography. This guide prioritizes chemoselective methods over physical separations to maximize yield and minimize solvent waste.

Strategy Selection Framework

Use the following logic gate to select the optimal purification method for your specific crude mixture.

purification_decision_tree Start Start: Crude Mixture (Product + Cyclohexanone) Q1 Is the Target Product Acid-Sensitive? Start->Q1 Q2 Is the Target Product Water-Soluble? Q1->Q2 No Method_Dist Vacuum Distillation (Physical Separation) Q1->Method_Dist Yes (Avoid Acid) Q3 Scale of Reaction? Q2->Q3 No (Product in Organic) Method_Resin Scavenger Resin (Solid-Phase Extraction) Q2->Method_Resin Yes (Product in Aqueous) Q3->Method_Resin < 500 mg (Polishing) Method_Bisulfite Bisulfite Wash (Liquid-Liquid Extraction) Q3->Method_Bisulfite > 500 mg (Bulk Removal)

Figure 1: Decision matrix for selecting a cyclohexanone removal strategy based on product stability and reaction scale.

Module 1: Chemoselective Aqueous Extraction (The Bisulfite Method)

Best For: Bulk removal (>500 mg) of cyclohexanone from water-insoluble products. Mechanism: Sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone to form a water-soluble sulfonate adduct (α-hydroxy sulfonate salt).

Standard Operating Procedure (SOP)

Reagents:

  • Saturated aqueous Sodium Bisulfite (~40% w/v).

  • Organic solvent (Ethyl Acetate or Diethyl Ether preferred; avoid DCM if possible due to emulsion risks).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent (Concentration: ~0.1 – 0.2 M).

  • Addition: Add 1.5 - 2.0 equivalents of saturated NaHSO₃ solution relative to the estimated cyclohexanone content.

  • Agitation (Critical): Shake vigorously for 5–10 minutes .

    • Why? The reaction occurs at the biphasic interface. Insufficient agitation is the #1 cause of failure.

    • Observation: A white precipitate (the adduct) may form at the interface. This is normal.

  • Separation: Allow layers to separate. The cyclohexanone is now trapped in the aqueous layer (bottom) as the bisulfite adduct.[1]

  • Wash: Wash the organic layer once with brine to remove residual salts.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate in vacuo.

Troubleshooting & FAQs

Q: A solid precipitate has formed and is clogging my separatory funnel. What is it? A: This is likely the cyclohexanone-bisulfite adduct itself, which has low solubility in cold water.

  • Fix: Add a small amount of deionized water to the funnel to dissolve the salt, or filter the mixture through a coarse fritted glass funnel before phase separation.

Q: My product yield is lower than expected. Did I lose it? A: If your product contains an accessible aldehyde or an unhindered ketone, it may have also formed an adduct.

  • Recovery: Collect the aqueous layer.[2][3][4] Adjust pH to >10 using Na₂CO₃ or NaOH.[5] This reverses the equilibrium, regenerating the carbonyl compound. Extract with organic solvent to recover.[1][2][3][5]

Q: The layers are not separating (Emulsion). A: Bisulfite washes can change the specific gravity of the aqueous phase.

  • Fix: Add a small amount of Methanol (5–10% v/v) to break the surface tension, or use centrifugation.

Module 2: Solid-Phase Scavenging (Resin Method)

Best For: "Polishing" small scale reactions (<500 mg), acid-sensitive purification, or high-throughput parallel synthesis. Mechanism: Polymer-supported sulfonyl hydrazides (e.g., Tosyl Hydrazide resin) react with cyclohexanone to form a stable hydrazone linkage on the bead.

Experimental Workflow

Recommended Resin: Polystyrene-supported Tosyl Hydrazide (Loading: ~1.5–2.5 mmol/g).

Protocol:

  • Stoichiometry: Calculate the excess cyclohexanone. Use 3–5 equivalents of resin relative to the impurity.

  • Solvent Selection: Use a solvent that swells the resin (DCM, THF, or DMF). Avoid Methanol or Water as they collapse polystyrene beads, reducing surface area.

  • Incubation: Add resin to the reaction vial. Add a catalytic amount of Acetic Acid (1–2 drops) to accelerate hydrazone formation.

  • Temperature: Heat to 40–50°C for 2–4 hours. (Room temperature scavenging is often too slow for sterically hindered ketones like cyclohexanone).

  • Filtration: Filter through a frit or cotton plug. The filtrate contains the purified product.

Troubleshooting & FAQs

Q: The scavenging is too slow; cyclohexanone persists after 4 hours. A: Ketone condensation is equilibrium-driven and slower than aldehydes.

  • Optimization: Increase temperature to 60°C (if product stable) or switch to a microwave reactor (10 mins at 80°C). Ensure you are using a swelling solvent (THF is ideal).

Q: Can I use this for large-scale purification? A: Technically yes, but it is cost-prohibitive. For >1g of impurity, the Bisulfite Method (Module 1) is 100x more cost-effective.

Module 3: Physical Separation Data

Best For: Acid-sensitive substrates where chemical methods are risky.

Distillation Parameters

Cyclohexanone forms azeotropes with water and common solvents, which can be exploited to lower the effective boiling point.

Solvent ComponentAzeotrope BP (°C)Composition (% Cyclohexanone)Application Note
None (Pure) 155.6100%Requires high vacuum (<10 mmHg) to avoid thermal degradation.
Water 95.020%"Steam distillation" effect. Useful for removing bulk cyclohexanone from non-volatile oils.
Ethanol 78.0Low %Poor efficiency; not recommended.

Vacuum Distillation Guide: To distill cyclohexanone effectively without overheating your product, aim for the following pressure/temperature targets:

  • 10 mmHg: ~45°C

  • 1 mmHg: ~20°C (RT)

Visualizing the Bisulfite Workflow

The following diagram illustrates the chemical logic of the bisulfite wash, highlighting the phase transfer of the impurity.

bisulfite_workflow Input Crude Mixture (Organic Phase) Mixing Vigorous Mixing (Adduct Formation) Input->Mixing Reagent Sat. NaHSO3 (Aqueous Phase) Reagent->Mixing Separation Phase Separation Mixing->Separation Forms Polar Salt Org_Out Organic Layer (Purified Product) Separation->Org_Out Top Layer Aq_Out Aqueous Layer (Cyclohexanone-Bisulfite Adduct) Separation->Aq_Out Bottom Layer

Figure 2: Process flow for the chemoselective removal of cyclohexanone via bisulfite adduct formation.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Scavenger Resins: Polymer-supported reagents for purification. Source:[6] Biotage Technical Notes. URL:[Link]

  • Purification of Laboratory Chemicals (Eighth Edition).

Sources

Validation & Comparative

FTIR spectral interpretation of 1-(3-Chlorophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Interpretation of 1-(3-Chlorophenyl)cyclohexan-1-amine

Introduction

1-(3-Chlorophenyl)cyclohexan-1-amine is a compound of interest in pharmaceutical and chemical research, often as a precursor or analog in drug development. Accurate structural confirmation is a critical step in its synthesis and quality control. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a molecular "fingerprint," allowing for the identification of key functional groups and overall molecular structure.

This guide provides a comprehensive analysis of the FTIR spectrum of 1-(3-Chlorophenyl)cyclohexan-1-amine. It is designed for researchers and scientists, offering not just a list of spectral peaks but a comparative and logical framework for unambiguous interpretation. We will deconstruct the molecule into its constituent parts, compare its spectral features with those of simpler, related structures, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FTIR spectrum, we must first understand the molecule's structure and the vibrational modes associated with its functional groups. The structure consists of four key components: a primary amine, a saturated cyclohexane ring, a meta-substituted chlorophenyl ring, and a carbon-chlorine bond.

Caption: Key functional groups of 1-(3-Chlorophenyl)cyclohexan-1-amine.

Based on this structure, we can predict the following characteristic infrared absorptions:

  • N-H Stretching (Primary Amine): Primary amines typically show two distinct bands resulting from symmetric and asymmetric stretching of the N-H bonds.[1] These are expected in the 3500-3300 cm⁻¹ region and are generally sharper and weaker than O-H bands.[2][3]

  • C-H Stretching (Aliphatic vs. Aromatic): A crucial diagnostic region. The sp³ C-H bonds of the cyclohexane ring will exhibit stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[4][5] In contrast, the sp² C-H bonds on the aromatic ring will cause weaker absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6]

  • N-H Bending (Primary Amine): A characteristic bending (scissoring) vibration for primary amines is found in the 1650-1580 cm⁻¹ range.[2][7]

  • C=C Stretching (Aromatic Ring): The phenyl ring will produce a series of characteristic absorptions from in-ring carbon-carbon double bond stretching, typically appearing in the 1600-1450 cm⁻¹ region.[6][8]

  • C-N Stretching (Aliphatic Amine): The stretching of the C-N bond in aliphatic amines gives rise to a medium or weak band in the 1250–1020 cm⁻¹ range.[2][9]

  • C-Cl Stretching: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.[10]

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.[5] For a meta-disubstituted ring, bands are expected around 690–710 cm⁻¹ and 810–850 cm⁻¹.[6]

FTIR Spectrum Analysis: A Peak-by-Peak Interpretation

The following table summarizes the expected key vibrational frequencies for 1-(3-Chlorophenyl)cyclohexan-1-amine, providing a guide for spectral assignment.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentAssociated Functional Group
~3450 & ~3350Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3100 - 3000Weak to MediumAromatic C-H StretchPhenyl Ring
2950 - 2850StrongAliphatic C-H StretchCyclohexyl Ring
1650 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1600 - 1450Medium, SharpAromatic C=C Ring StretchPhenyl Ring
~1450MediumCH₂ Bend (Scissoring)Cyclohexyl Ring
1250 - 1020Weak to MediumC-N StretchAliphatic Amine
900 - 675StrongAromatic C-H Out-of-Plane (OOP) BendSubstituted Phenyl Ring
800 - 600Medium to StrongC-Cl StretchChloro-Aromatic

Comparative Spectral Analysis: A Logic-Based Approach

To confidently assign these peaks, we can compare the spectrum of our target compound with simpler molecules that represent its constituent parts. This comparative approach eliminates ambiguity and validates our interpretation. The chosen alternatives are Cyclohexylamine and 3-Chloroaniline .

G cluster_shared Shared Spectral Features cluster_unique Unique/Confirmatory Features Target Target Molecule 1-(3-Chlorophenyl)cyclohexan-1-amine NH_Stretch Primary Amine N-H Stretch (~3400-3300 cm⁻¹) Target->NH_Stretch NH_Bend Primary Amine N-H Bend (~1620 cm⁻¹) Target->NH_Bend Aliphatic_CH Aliphatic C-H Stretch (<3000 cm⁻¹) Target->Aliphatic_CH Aromatic_CH Aromatic C-H Stretch (>3000 cm⁻¹) Target->Aromatic_CH Aromatic_CC Aromatic C=C Stretch (~1600-1450 cm⁻¹) Target->Aromatic_CC Cyclo Alternative 1: Cyclohexylamine Cyclo->NH_Stretch Cyclo->NH_Bend Cyclo->Aliphatic_CH Chloro Alternative 2: 3-Chloroaniline Chloro->NH_Stretch Chloro->NH_Bend Chloro->Aromatic_CH Chloro->Aromatic_CC

Caption: Logic diagram for comparative spectral interpretation.

  • Comparison with Cyclohexylamine:

    • Common Peaks: Both spectra will show strong aliphatic C-H stretching bands below 3000 cm⁻¹ and the characteristic double peak of a primary amine's N-H stretch.[1][11][12]

    • Key Difference: The spectrum of 1-(3-Chlorophenyl)cyclohexan-1-amine will uniquely feature aromatic C-H stretches (>3000 cm⁻¹), aromatic C=C ring stretches (1600-1450 cm⁻¹), and the C-Cl stretch. These will be absent in the cyclohexylamine spectrum.[13][14] This comparison confirms the presence and assignments of the chlorophenyl group.

  • Comparison with 3-Chloroaniline:

    • Common Peaks: Both spectra will exhibit aromatic C-H and C=C stretching bands, as well as the primary amine N-H absorptions.[15][16][17]

    • Key Difference: The spectrum of our target compound will have intense aliphatic C-H stretching bands below 3000 cm⁻¹, which are absent in the 3-chloroaniline spectrum.[18] Additionally, the C-N stretching frequency may differ slightly; in aromatic amines like 3-chloroaniline, this band is typically at a higher wavenumber (1335-1250 cm⁻¹) compared to the aliphatic C-N bond in our target molecule (1250–1020 cm⁻¹).[2][9] This comparison confirms the presence of the cyclohexyl moiety.

By using these alternatives, we can systematically account for every major region of the spectrum, leading to a highly reliable structural identification.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of the FTIR spectrum is paramount for accurate interpretation. The following protocol outlines the Potassium Bromide (KBr) pellet method, a standard and reliable technique for solid samples.[19][20]

cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Dry KBr Powder (Oven, >100°C) C 3. Mix Sample with KBr (1:100 ratio) A->C B 2. Grind Sample (~1-2 mg) B->C D 4. Press Mixture (Hydraulic Press) C->D E 5. Form Transparent Pellet D->E G 7. Place Pellet in Holder E->G F 6. Collect Background Spectrum (Empty Sample Chamber) H 8. Collect Sample Spectrum F->H G->H I 9. Process Data (Background Subtraction) H->I

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Dry spectroscopic grade KBr powder in an oven at >100°C for several hours to remove all moisture, which can interfere with the spectrum (broad O-H band ~3400 cm⁻¹).[20]

    • Using an agate mortar and pestle, grind 1-2 mg of the 1-(3-Chlorophenyl)cyclohexan-1-amine sample to a fine, consistent powder. This minimizes light scattering.[21]

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr to the ground sample in the mortar.

    • Gently mix and grind the two components together until a homogeneous, fine powder is achieved. The final concentration of the sample should be around 0.5-1%.[21]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.[19]

  • Data Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Collect a background spectrum. This measures the instrument's response and the atmospheric composition (CO₂, H₂O), which will be subtracted from the sample spectrum.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically perform a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

Conclusion

The FTIR spectrum of 1-(3-Chlorophenyl)cyclohexan-1-amine is rich with information that allows for its definitive identification. The key to a successful interpretation lies in a systematic approach: recognizing the distinct signatures of the primary amine (a two-pronged N-H stretch), differentiating between the aliphatic C-H stretches of the cyclohexyl ring (<3000 cm⁻¹) and the aromatic C-H stretches of the chlorophenyl ring (>3000 cm⁻¹), and identifying the characteristic aromatic C=C stretches and fingerprint region bands. By leveraging a comparative analysis with structurally related compounds like cyclohexylamine and 3-chloroaniline, each of these assignments can be made with a high degree of confidence. Adherence to a rigorous experimental protocol ensures that the acquired spectrum is a true and accurate representation of the molecule's vibrational properties.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. Amine infrared spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Microbe Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Journal of the Association of Official Analytical Chemists. Infrared Studies of Cyclohexylamine. Retrieved from [Link]

  • Illinois State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SlideShare. The features of IR spectrum. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • The University of the West Indies, Mona. The IR Spectrum of 3-chloroaniline. Retrieved from [Link]

  • ScienceDirect. High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Drawell. Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of California, San Diego. Sample preparation for FT-IR. Retrieved from [Link]

  • SpectraBase. Cyclohexylamine. Retrieved from [Link]

  • National Institute of Standards and Technology. Cyclohexylamine - NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. Cyclohexanamine, N-cyclohexyl- - NIST Chemistry WebBook. Retrieved from [Link]

  • Virginia Tech Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • ResearchGate. FTIR spectrum in the wave number range of the CN-stretching vibration. Retrieved from [Link]

  • ACS Publications. C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • Northern Illinois University. IR Absorption Frequencies. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • AnalyzeTest. (2021, January 1). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

  • MDPI. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

  • SciELO. (2008, September 2). 2-(2-chlorophenyl)-2methylaminocyclohexanone) in ethanol and preliminary studies aiming at Enantioselective Crystallization of S-ketamine. Retrieved from [Link]

  • SpectraBase. 1-(3-Chlorophenyl)piperazine HCl - Optional[FTIR] - Spectrum. Retrieved from [Link]

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Comparative Guide to the Cross-Reactivity of 1-(3-Chlorophenyl)cyclohexan-1-amine (3-Cl-PCP) in Phencyclidine Immunoassay Screens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Challenge of Designer Arylcyclohexylamines

The landscape of forensic and clinical toxicology is in a constant state of flux, driven by the continuous emergence of new psychoactive substances (NPS). Among these, arylcyclohexylamine derivatives, structural analogs of Phencyclidine (PCP) and Ketamine, represent a significant analytical challenge.[1][2] These compounds are synthesized with minor chemical modifications to evade legal control and routine detection.[1][3] This guide focuses on one such analog: 1-(3-Chlorophenyl)cyclohexan-1-amine , commonly referred to as 3-Chloro-PCP (3-Cl-PCP) .

As a structural analog of PCP, 3-Cl-PCP shares the core cyclohexyl and amine rings but features a chlorine atom substituted on the meta-position of the phenyl ring. This modification, while seemingly minor, raises a critical question for toxicology laboratories: can initial screening tools, specifically immunoassays designed for PCP, reliably detect this compound? Understanding the cross-reactivity of 3-Cl-PCP is not merely an academic exercise; it is fundamental to accurately interpreting screening results, avoiding false negatives, and ensuring appropriate clinical or forensic follow-up. This guide provides an in-depth analysis of this cross-reactivity, the underlying principles, the experimental data, and the best practices for laboratories.

The Mechanism of Immunoassay and the Inevitability of Cross-Reactivity

To grasp the issue of cross-reactivity, one must first understand the mechanism of the screening assays . Most drugs-of-abuse immunoassays (e.g., ELISA, EMIT, CEDIA) are based on the principle of competitive binding .[4][5]

In this system, three key components interact:

  • Specific Antibody: An antibody developed to recognize and bind to the target drug (e.g., PCP).

  • Enzyme-Labeled Drug Conjugate: A fixed amount of the target drug chemically linked to a reporter enzyme.

  • Drug in Sample: The target drug or a structurally similar compound present in the biological specimen (e.g., urine, blood).

The assay proceeds as follows: The drug in the sample and the enzyme-labeled drug conjugate compete for a limited number of binding sites on the antibody.[5]

  • High Drug Concentration in Sample: The drug from the sample saturates the antibody binding sites, leaving the enzyme-labeled drug unbound and active. This results in a high signal, which is interpreted as a positive result.

  • No Drug in Sample: The enzyme-labeled drug conjugate binds freely to the antibody, which often inhibits the enzyme's activity. This results in a low signal, interpreted as a negative result.

Cross-reactivity occurs when the antibody, designed for PCP, also recognizes and binds to a different but structurally similar molecule, like 3-Cl-PCP.[6][7] The closer the structural resemblance, the higher the likelihood and degree of cross-reactivity.[8]

G cluster_0 Scenario 1: Negative Sample cluster_1 Scenario 2: Positive Sample (Cross-Reactivity) Ab {Antibody Binding Site} EnzymeDrug {Enzyme-Labeled Drug} Ab->EnzymeDrug Binding Occurs (Enzyme Inhibited) Result1 Low Signal (Negative Result) EnzymeDrug->Result1 Ab2 {Antibody Binding Site} EnzymeDrug2 {Enzyme-Labeled Drug} Result2 High Signal (Positive Result) EnzymeDrug2->Result2 Remains Active CrossReactant {3-Cl-PCP (Cross-Reactant)} CrossReactant->Ab2 Competitive Binding

Figure 1. Mechanism of competitive immunoassay and cross-reactivity.

Comparative Performance Data: 3-Cl-PCP vs. PCP

Experimental data from various studies demonstrate that PCP analogs, including chlorinated versions, exhibit significant cross-reactivity with commercial PCP immunoassays.[9][10][11] In some cases, the cross-reactivity of an analog can be even greater than that of PCP itself, the assay's target analyte. This means a lower concentration of the analog is needed to produce a positive result.

One study found that "chloro-PCP" exhibited a cross-reactivity of 137% on a Phencyclidine ELISA plate.[11] Another reported a similar value of 136.6%.[10] This high reactivity is crucial, as it suggests that most standard PCP screening kits will likely detect 3-Cl-PCP, minimizing the risk of false-negative results for this specific compound.

The table below summarizes representative cross-reactivity data for 3-Cl-PCP and other relevant PCP analogs, illustrating their performance in a typical PCP immunoassay.

CompoundCommon NameTypical Immunoassay Cutoff (for PCP)Representative % Cross-ReactivityImplication for Detection
Phencyclidine PCP25 ng/mL100% (by definition)Target Analyte
1-(3-Chlorophenyl)cyclohexan-1-amine 3-Cl-PCP25 ng/mL~137% [10][11]High. Very likely to be detected.
3-Hydroxyphencyclidine 3-OH-PCP25 ng/mL~152% [10][11]Very High. Readily detected.
3-Methoxyphencyclidine 3-MeO-PCP25 ng/mLHigh[1]High. Likely to be detected.
2-Oxo-PCE O-PCE25 ng/mLLow to None[12]Low. May be missed by screening.

Note: Percent cross-reactivity can vary between different immunoassay manufacturers and kit lots. The data presented are illustrative of typical findings.

Standard Protocol for Determining Immunoassay Cross-Reactivity

To ensure scientific integrity, cross-reactivity must be determined experimentally. The following protocol outlines a standard, self-validating workflow for quantifying the cross-reactivity of a test compound like 3-Cl-PCP using a competitive ELISA format.

Objective: To determine the concentration of 3-Cl-PCP that causes a 50% reduction in signal (IC50) and calculate its percent cross-reactivity relative to the PCP calibrator.

Materials:

  • PCP ELISA Kit (containing antibody-coated microplate, PCP-enzyme conjugate, substrate, wash buffer).

  • Certified reference standards of Phencyclidine (PCP) and 1-(3-Chlorophenyl)cyclohexan-1-amine (3-Cl-PCP).

  • Drug-free certified urine or whole blood for matrix.

  • Precision pipettes and a microplate reader.

Methodology:

  • Preparation of Calibrators:

    • Prepare a serial dilution of the PCP standard in the drug-free matrix to create calibrators at concentrations such as 0, 10, 25, 50, and 100 ng/mL. The 25 ng/mL solution serves as the cutoff calibrator.

  • Preparation of Test Compound Dilutions:

    • Prepare a wide-range serial dilution of the 3-Cl-PCP standard in the same drug-free matrix. Concentrations might range from 1 ng/mL to 1000 ng/mL to ensure the IC50 value is captured.

  • Assay Procedure (performed in duplicate or triplicate):

    • Add a specific volume of calibrators, controls, and 3-Cl-PCP dilutions to the respective wells of the antibody-coated microplate.

    • Add the PCP-enzyme conjugate to each well. This initiates the competitive binding reaction.

    • Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature).

    • Wash the plate thoroughly to remove any unbound reagents.

    • Add the enzyme substrate to each well and incubate for the specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of PCP or cross-reactant in the sample.

    • Stop the reaction and read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis and Calculation:

    • Generate Calibration Curve: Plot the absorbance values of the PCP calibrators against their concentrations. Use this curve to determine the IC50 for PCP (the concentration that yields 50% of the maximum signal).

    • Determine IC50 of Test Compound: Plot the absorbance values for the 3-Cl-PCP dilutions and determine its IC50.

    • Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of PCP / IC50 of 3-Cl-PCP) x 100

G start Start: Obtain Reagents (Standards, ELISA Kit, Matrix) prep_cal Step 1: Prepare PCP Calibrators (Serial Dilution in Matrix) start->prep_cal prep_test Step 2: Prepare 3-Cl-PCP Dilutions (Wide-Range Serial Dilution) start->prep_test assay Step 3: Perform ELISA - Add Samples/Calibrators to Plate - Add Enzyme Conjugate - Incubate & Wash - Add Substrate & Read Absorbance prep_cal->assay prep_test->assay analysis Step 4: Data Analysis assay->analysis calc_ic50 Calculate IC50 for PCP and 3-Cl-PCP analysis->calc_ic50 calc_cross Calculate % Cross-Reactivity using IC50 values calc_ic50->calc_cross end End: Report Result calc_cross->end

Figure 2. Experimental workflow for determining cross-reactivity.

The Imperative for Confirmatory Testing

The high cross-reactivity of 3-Cl-PCP is a double-edged sword. While it allows for detection using existing screening tools, it makes definitive identification impossible at the screening stage.[3][9] An immunoassay positive for PCP could be due to actual PCP, 3-Cl-PCP, 3-OH-PCP, or even certain unrelated medications known to interfere, such as tramadol or dextromethorphan.[8][13][14][15]

Therefore, it is an absolute requirement in forensic and clinical toxicology that all presumptive positive immunoassay results be subjected to a more specific, secondary testing method. [3]

  • Gold Standard Methods: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for confirmation.[16][17]

  • Unambiguous Identification: These techniques separate individual compounds from the complex matrix and identify them based on their unique mass-to-charge ratio and fragmentation patterns, allowing for the unambiguous differentiation of PCP from its many analogs.[2]

Conclusion and Recommendations

The designer drug 1-(3-Chlorophenyl)cyclohexan-1-amine (3-Cl-PCP) poses a relevant challenge to modern toxicology. This guide demonstrates that, due to its close structural similarity to phencyclidine, 3-Cl-PCP exhibits significant and often potent cross-reactivity with commercially available PCP immunoassays.

Key Takeaways for Researchers and Laboratory Professionals:

  • High Probability of Detection: Standard PCP immunoassay screens are likely to produce a positive result in the presence of 3-Cl-PCP, minimizing the risk of false negatives for this particular analog.

  • Screening Limitations: A positive immunoassay screen for PCP is not definitive. It indicates the presence of PCP or a cross-reacting substance but cannot distinguish between them.

  • Confirmation is Mandatory: All positive screening results must be confirmed using a mass spectrometry-based method (GC-MS or LC-MS/MS) to ensure accurate and defensible results.

  • Stay Informed: The landscape of NPS is ever-changing. Laboratories should strive to characterize the cross-reactivity of new analogs as they emerge to understand the limitations and strengths of their current screening panels.

By combining sensitive, broad-spectrum immunoassays with rigorous confirmatory testing, the scientific community can effectively meet the challenge of identifying emerging designer drugs like 3-Cl-PCP.

References

  • Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv.
  • A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP - PMC. National Institute of Standards and Technology (NIST).
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, Oxford Academic.
  • Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv.
  • The Identification of Phencyclidine (PCP) and Designer PCP Analogs Using Microcrystalline Tests Followed by Raman Microspectroscopy. American Academy of Forensic Sciences.
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, Oxford Academic.
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood.
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC.
  • Drug Immunoassays.
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  • Interferences in Immunoassay - PMC.
  • Drugs of Abuse Testing Immunoassays. Thermo Fisher Scientific.
  • Principles of Immunoassay. AEIC.
  • Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC.
  • Lateral Flow Assay Tests for Detecting Drugs of Abuse. Fortis Life Sciences.
  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • What medications can cause a false positive result for Phencyclidine (PCP) on a drug screen?. Dr.Oracle.
  • How Often Do False-positive Phencyclidine (PCP) Urine Screens Occur with Use of Common Medications? - PMC.
  • False Positive Urine Screens for Phencyclidine Did you know?. Maryland Poison Center.
  • How often do false-positive phencyclidine urine screens occur with use of common medications?. WashU Medicine Research Profiles.
  • ANNALS EXPRESS: Novel ketamine analogs cause a false positive phencyclidine immunoassay.

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A Comparative Guide to the Binding Affinity of Chloro-Substituted Phenylcyclohexylamines at NMDA and Dopamine Transporter Sites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of chloro-substituted phenylcyclohexylamine analogs for two key neurological targets: the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT). Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of novel therapeutic agents with improved selectivity and desired pharmacological profiles. This document synthesizes available experimental data to offer insights into how the position of chlorine substitution on the phenyl ring influences binding at these important central nervous system proteins.

Introduction: The Significance of the Phenylcyclohexylamine Scaffold

The 1-phenylcyclohexylamine framework is the foundational structure for a class of psychoactive compounds, most notably phencyclidine (PCP). These molecules are recognized for their complex pharmacology, primarily acting as non-competitive antagonists at the NMDA receptor's ion channel, a site often referred to as the "PCP site".[1] This interaction blocks the influx of calcium ions, thereby modulating glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory.

Beyond their well-known effects on the NMDA receptor, many phenylcyclohexylamine derivatives also exhibit significant affinity for the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thus regulating the duration and intensity of dopaminergic signaling. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism associated with the psychostimulant effects of many drugs of abuse.

The dual activity of phenylcyclohexylamines at both NMDA receptors and dopamine transporters contributes to their complex behavioral effects. Consequently, medicinal chemists have explored various structural modifications of the phenylcyclohexylamine scaffold to modulate the affinity and selectivity for these and other targets. Halogenation, particularly chlorination, of the phenyl ring is a common strategy to alter the electronic and steric properties of a molecule, which can profoundly impact its interaction with biological targets. This guide focuses on the comparative binding affinities of ortho-, meta-, and para-chloro-substituted phenylcyclohexylamines to elucidate the influence of the chlorine atom's position on receptor and transporter binding.

Comparative Binding Affinity Data

CompoundSubstitutionTargetKᵢ (nM)Reference
Phencyclidine (PCP)UnsubstitutedNMDA Receptor313[2]
Phencyclidine (PCP)UnsubstitutedDopamine D2 (High Affinity State)2.7[2]
3-Fluoro-PCP3-FluoroNMDA Receptor-[3]
2'-Chloro-1-phenyl-benzazepine analog2'-ChloroDopamine D1 Receptor14[4]
2',6'-Dichloro-1-phenyl-benzazepine analog2',6'-DichloroDopamine D5 Receptor-[4]

Note: Direct binding data for ortho-, meta-, and para-chloro-phenylcyclohexylamine at both NMDA and DAT is sparse in the readily available literature. The data presented for chloro-substituted analogs are from related benzazepine structures, which share the substituted phenyl ring motif and provide insights into the effects of chlorination on dopamine receptor affinity. The data for 3-Fluoro-PCP indicates that halogen substitution is a viable strategy for modifying activity, though quantitative data for the chloro-analogs at the NMDA receptor is lacking in the provided search results.

Structure-Activity Relationships: The Influence of Chlorine Substitution

The position of the chlorine atom on the phenyl ring is a critical determinant of binding affinity and selectivity. While direct quantitative comparisons for a complete set of chloro-substituted phenylcyclohexylamines are limited, general principles of structure-activity relationships for this class of compounds can be inferred.

At the NMDA Receptor:

The binding of phencyclidine and its analogs to the PCP site within the NMDA receptor ion channel is sensitive to the electronic and steric properties of the phenyl ring. The interaction is thought to involve a complex interplay of hydrophobic and electronic interactions with the channel lining residues. Substitution on the phenyl ring can alter the electron density of the aromatic system and introduce steric hindrance, thereby affecting the compound's ability to optimally fit within the binding pocket. Studies with other substituted PCP analogs have shown that both electron-donating and electron-withdrawing groups can influence potency. For instance, analogs with increased electron density on the aromatic ring, such as 3-amino-PCP, tend to retain PCP-like activity, while those with significantly reduced electron density, like 3-nitro-PCP, show a loss of activity.[3] Halogens, being electron-withdrawing yet capable of engaging in specific interactions, are expected to modulate binding affinity in a position-dependent manner.

At the Dopamine Transporter:

The binding of ligands to the dopamine transporter is also highly dependent on the substitution pattern of the aromatic ring. The transporter's binding site can accommodate a variety of structures, and substitutions on the phenyl ring can influence the orientation of the molecule within the binding pocket. For the related 1-phenyl-benzazepine scaffold, it has been shown that ortho-halogen substitution can significantly impact dopamine receptor subtype selectivity.[4] For example, a 2'-chloro substitution favored D1 receptor affinity, while a 2',6'-dichloro substitution pattern shifted selectivity towards the D5 receptor.[4] This suggests that the position and number of chlorine atoms can fine-tune the interaction with different dopamine receptor subtypes, and by extension, likely the dopamine transporter as well.

Experimental Methodologies

To ensure the reproducibility and validity of binding affinity data, standardized and well-characterized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for determining the binding affinity of test compounds at the NMDA receptor and the dopamine transporter using radioligand binding assays.

NMDA Receptor Binding Assay ([³H]MK-801)

This protocol describes a competitive binding assay to determine the affinity of chloro-substituted phenylcyclohexylamines for the PCP binding site on the NMDA receptor using the high-affinity radioligand [³H]MK-801.

Materials:

  • Rat cortical membranes (prepared from adult rat forebrains)

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Unlabeled MK-801 (for determination of non-specific binding)

  • Test compounds (chloro-substituted phenylcyclohexylamines)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Polypropylene tubes

Protocol:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In polypropylene tubes, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (typically in a logarithmic series) or buffer for total binding.

    • Unlabeled MK-801 (10 µM final concentration) for non-specific binding tubes.

    • [³H]MK-801 (1-5 nM final concentration).

    • Rat cortical membrane preparation (approximately 100-200 µg of protein).

  • Incubation: Incubate the tubes at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Termination of Assay: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Rapidly wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow Diagram:

NMDA_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Rat Cortical Membranes A1 Add Reagents to Tubes: Buffer, Test Compound, [3H]MK-801, Membranes P1->A1 P2 Prepare Assay Reagents (Buffers, Ligands) P2->A1 A2 Incubate at Room Temp (2-4 hours) A1->A2 A3 Rapid Filtration through Glass Fiber Filters A2->A3 A4 Wash Filters with Ice-Cold Buffer A3->A4 D1 Scintillation Counting A4->D1 D2 Calculate Specific Binding D1->D2 D3 Determine IC50 and Ki D2->D3 DAT_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Rat Striatal Membranes A1 Add Reagents to Tubes: Buffer, Test Compound, [3H]WIN 35,428, Membranes P1->A1 P2 Prepare Assay Reagents P2->A1 A2 Incubate on Ice (2-3 hours) A1->A2 A3 Rapid Filtration A2->A3 A4 Wash Filters A3->A4 D1 Scintillation Counting A4->D1 D2 Calculate Specific Binding D1->D2 D3 Determine IC50 and Ki D2->D3

Sources

Technical Guide: Analytical Differentiation of 1-(3-Chlorophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chlorophenyl)cyclohexan-1-amine is a primary amine precursor and metabolite associated with the arylcyclohexylamine class of dissociative anesthetics (related to PCP and Ketamine). In forensic and medicinal chemistry, it is critical to distinguish this meta-substituted isomer from its ortho- (2-chloro) and para- (4-chloro) positional isomers.

These isomers are isobaric (same molecular weight: 209.72 g/mol ) and exhibit nearly identical fragmentation patterns in Electron Ionization Mass Spectrometry (EI-MS). Therefore, standard library matching is often insufficient for definitive identification. This guide outlines a multi-modal analytical strategy prioritizing Nuclear Magnetic Resonance (NMR) for structural confirmation and Gas Chromatography (GC) with derivatization for separation.

Part 1: Structural & Pharmacological Context

The core structure consists of a cyclohexane ring substituted at the 1-position with both a primary amine (


) and a chlorophenyl ring. The differentiation relies entirely on the position of the chlorine atom on the aromatic ring.
IsomerCommon DesignationKey Structural FeaturePharmacological Relevance
1-(3-Chlorophenyl)... Meta (3-Cl) Cl at position 3 relative to cyclohexyl attachment.Target Analyte. Precursor to 3-Cl-PCP; distinct potency profile.
1-(4-Chlorophenyl)... Para (4-Cl) Cl at position 4 (opposite).High symmetry; often serotonergic activity in analogs.
1-(2-Chlorophenyl)... Ortho (2-Cl) Cl at position 2 (adjacent).Steric hindrance; Ketamine-like substitution pattern.

Part 2: Analytical Decision Matrix

The following workflow illustrates the logical progression from sample screening to definitive structural elucidation.

AnalysisWorkflow Sample Unknown Sample (Arylcyclohexylamine) Screening Screening: GC-MS (EI) Sample->Screening MassSpecResult Result: m/z 209 (M+) & Base Peak m/z 166 (Isomers Indistinguishable) Screening->MassSpecResult Decision Isomer Differentiation Required? MassSpecResult->Decision MethodA Method A: Derivatization (TFA) + High-Res GC Decision->MethodA Low Sample Volume MethodB Method B: FTIR Spectroscopy (Fingerprint Region) Decision->MethodB Solid Sample Available MethodC Method C: 1H-NMR (600 MHz) (Definitive) Decision->MethodC High Purity Required ResultA Separation by Retention Time (Ortho < Meta < Para) MethodA->ResultA ResultB C-H Bending Modes (Meta: ~690/780 cm-1) MethodB->ResultB ResultC Aromatic Splitting Pattern (Meta: Asymmetric s, d, t, d) MethodC->ResultC

Figure 1: Analytical workflow for differentiating chlorophenyl isomers. Note that GC-MS alone is a screening tool; NMR or IR is required for absolute confirmation without reference standards.

Part 3: Spectroscopic Differentiation Guide

Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the only self-validating method that does not require a reference standard for identification, relying instead on first-principles coupling physics.

Target: Aromatic Region (


 ppm).
IsomerSplitting Pattern DescriptionExpected Signals (

H)
Causality
3-Cl (Meta) Asymmetric / Complex Singlet (t) (isolated H2), Doublet (H4), Triplet (H5), Doublet (H6).The Cl at C3 creates an isolated proton at C2 and breaks symmetry.
4-Cl (Para) Symmetric (AA'BB') Two Doublets (integrating 2H each).The molecule has a plane of symmetry through C1-C4.
2-Cl (Ortho) Complex Multiplet Multiplet (often 4 distinct signals due to steric twist).Proximity of Cl to the cyclohexyl ring induces distinct shielding effects.

Key Diagnostic: Look for the "isolated" singlet-like triplet at ~7.3 ppm for the 3-Cl isomer. The 4-Cl isomer will show a clean "two-tall-peaks" doublet pattern.

Infrared Spectroscopy (FTIR)

Useful for rapid solid-state identification. The diagnostic region is the C-H Out-of-Plane (OOP) Bending (


).
  • 3-Cl (Meta): Strong bands typically at

    
      and 
    
    
    
    .
  • 4-Cl (Para): Single strong band at

    
     .
    
  • 2-Cl (Ortho): Strong band near

    
     .
    
GC-MS & Derivatization

Primary amines often tail on non-polar columns. Derivatization with Trifluoroacetic Anhydride (TFAA) improves peak shape and accentuates retention time differences.

Fragmentation (EI, 70eV):

  • Molecular Ion (

    
    ): 
    
    
    
    (Weak/Medium).
  • Base Peak:

    
     (Loss of propyl radical from ring opening) or 
    
    
    
    (Loss of amine/fragmentation of ring). Note: Fragmentation is dominated by the cyclohexyl ring and is often identical across isomers.

Retention Time Order (Typical on 5% Phenyl columns):



Note: This order must be validated with standards in your specific gradient.

Part 4: Experimental Protocols

Protocol A: TFA Derivatization for GC-MS

Purpose: To convert the primary amine to a trifluoroacetamide, increasing volatility and improving isomeric separation.

  • Preparation: Dissolve

    
     of the sample in 
    
    
    
    of Ethyl Acetate.
  • Reagent Addition: Add

    
     of Trifluoroacetic Anhydride (TFAA).
    
  • Incubation: Cap the vial and incubate at

    
     for 20 minutes.
    
  • Evaporation: Evaporate to dryness under a stream of nitrogen (to remove excess acid).

  • Reconstitution: Reconstitute in

    
     of Ethyl Acetate.
    
  • Analysis: Inject

    
     into GC-MS (Split 20:1).
    
Protocol B: H-NMR Acquisition

Purpose: Definitive structural assignment.

  • Solvent: Dissolve

    
     of sample in 
    
    
    
    of Chloroform-d (
    
    
    )
    .
    • Why?

      
       provides excellent solubility for the free base and minimal overlap in the aromatic region (
      
      
      
      ppm residual peak).
  • Parameters:

    • Frequency:

      
       or higher (600 MHz preferred for clear splitting).
      
    • Scans: 16 (sufficient for

      
      ).
      
    • Pulse Sequence: Standard zg30.

  • Processing: Phase correct manually. Set TMS to

    
     ppm or residual 
    
    
    
    to
    
    
    ppm.
  • Integration: Integrate the aromatic region (

    
     ppm) separately from the aliphatic cyclohexyl region (
    
    
    
    ppm).

Part 5: Comparative Data Summary

Feature1-(3-Chlorophenyl)... (Meta)1-(4-Chlorophenyl)... (Para)
Symmetry Asymmetric (

)
Symmetric (

)
NMR Aromatic Integral 4 distinct environments (1:1:1:1)2 distinct environments (2:2)
NMR Pattern s, d, t, dDoublet, Doublet (AA'BB')
IR OOP Bending ~690 & 780 cm

~820 cm

GC Elution Order IntermediateLate (usually last)

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Phencyclidine and Similar Substances in Seized Materials. UNODC Laboratory and Scientific Section. Link

  • Kusch, P. (2017). "Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry." Hochschule Bonn-Rhein-Sieg. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on IR/NMR interpretation of aromatic substitution).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Standard reference for Mass Spectral data of arylcyclohexylamines). Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. (Forensic standard for NPS identification). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chlorophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Chlorophenyl)cyclohexan-1-amine, grounding procedural instructions in the scientific principles that underscore them. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, reinforcing a culture of safety and excellence in your laboratory.

Foundational Understanding: Chemical Identity and Hazard Profile

This compound should be regarded as a pharmacologically active material, and occupational exposure may lead to physiological effects.[1] Based on data from analogous compounds, the primary hazards include:

Hazard CategoryDescriptionPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[1][2]May cause adverse health effects upon ingestion.
Skin Corrosion/Irritation May cause skin irritation.[2][3]Contact can lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation May cause serious eye irritation.[2][3]Direct contact can result in pain, redness, and potential damage.
Specific Target Organ Toxicity May cause drowsiness or dizziness.[1][2]Inhalation or absorption may affect the central nervous system.

Given its classification as a halogenated organic compound, it is incompatible with strong oxidizing agents.[1][4] Hazardous decomposition products under fire conditions can include toxic fumes such as nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[1][3]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 1-(3-Chlorophenyl)cyclohexan-1-amine is its strict segregation as halogenated organic waste .[5][6]

Why is this segregation so crucial?

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for the treatment and disposal of halogenated organic compounds.[7][8] Mixing these with non-halogenated waste streams can render the entire volume of waste subject to more stringent and costly disposal requirements.

  • Treatment Methodology: Halogenated wastes are typically treated via high-temperature incineration in specially designed hazardous waste incinerators equipped with scrubbers.[5][7] These scrubbers are necessary to neutralize the acidic gases (like HCl) produced during the combustion of chlorinated compounds. Non-halogenated waste may be sent to different types of incinerators or fuel blending facilities that are not equipped to handle these corrosive byproducts.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of 1-(3-Chlorophenyl)cyclohexan-1-amine waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most important line of defense.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[10]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemically impervious apron or suit.[11]

  • Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dusts or vapors.[1][12]

Waste Collection and Containerization
  • Select the Correct Waste Container:

    • Use a dedicated, properly labeled container designated for "Halogenated Organic Waste." [5] These are often color-coded (e.g., green) for easy identification.[5]

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof screw cap.

    • Ensure the container is clean and dry before adding any waste.

  • Labeling the Waste Container:

    • Proper labeling is a legal requirement and essential for safety. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1-(3-Chlorophenyl)cyclohexan-1-amine."

      • An accurate estimation of the concentration and volume of the waste.

      • The date the waste was first added to the container.

      • The appropriate hazard pictograms (e.g., harmful/irritant).

  • Adding Waste to the Container:

    • Carefully transfer the waste into the designated container, avoiding any spills or splashes.

    • Do NOT mix 1-(3-Chlorophenyl)cyclohexan-1-amine waste with any other waste streams, particularly:

      • Non-halogenated organic waste.[5]

      • Aqueous waste (acids or bases).[5]

      • Strong oxidizing agents.[1][4]

    • Keep the container tightly closed at all times, except when adding waste.[9][12]

Temporary Storage in the Laboratory
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition, and incompatible materials.[1][9]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Final Disposal
  • Once the waste container is full, or if waste has been accumulated for the maximum time allowed by your institution's policy, arrange for its disposal through your organization's Environmental Health and Safety (EHS) department.

  • The waste will be collected by a licensed hazardous waste disposal company for transportation to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]

  • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.[5][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(3-Chlorophenyl)cyclohexan-1-amine.

G Figure 1: Disposal Workflow for 1-(3-Chlorophenyl)cyclohexan-1-amine cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generation (1-(3-Chlorophenyl)cyclohexan-1-amine) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select 'Halogenated Organic Waste' Container B->C D Label Container Correctly (Name, Date, Hazards) C->D E Transfer Waste to Container D->E F Seal Container Tightly E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Licensed Vendor Transports to TSDF H->I J High-Temperature Incineration I->J

Caption: Disposal Workflow for 1-(3-Chlorophenyl)cyclohexan-1-amine

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[4][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to contain the spill.[9][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Carefully scoop the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be disposed of as halogenated hazardous waste.

Regulatory Framework

In the United States, the disposal of 1-(3-Chlorophenyl)cyclohexan-1-amine falls under the regulations of the EPA's Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it must be managed as a hazardous waste. Depending on how the waste was generated, it could potentially be classified under the "F-codes" for wastes from non-specific sources if it is a spent solvent.[13][14] Regardless of the specific code, the key is to manage it as a hazardous, halogenated waste stream. Always consult your local, state, and federal regulations to ensure full compliance.[1][12]

By adhering to this guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice.

References

  • Pharma Source Direct. (n.d.). Safety Data Sheet.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • MilliporeSigma. (2023). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • BASF. (2026). Safety Data Sheet.
  • Spectrum Chemical. (2016). Safety Data Sheet.
  • Fisher Scientific. (2014). Safety Data Sheet.
  • Cayman Chemical. (2026). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • BenchChem. (2025). Navigating the Safe Disposal of 1,3-Cyclohexanedimethanamine: A Comprehensive Guide.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Esketamine.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.

Sources

Personal protective equipment for handling 1-(3-Chlorophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

1-(3-Chlorophenyl)cyclohexan-1-amine is a structural analog of Phencyclidine (PCP). While specific toxicological data for this exact analog is often limited in public databases, its structural class dictates that it possesses potent Central Nervous System (CNS) activity, likely acting as an NMDA receptor antagonist [1, 2].

The Critical Risk: The primary danger is not merely chemical burns, but bioactive exposure . Inhalation of micro-particulates or transdermal absorption of solutions can lead to dissociation, sedation, or sympathomimetic toxicity at very low doses. Standard BSL-1 laboratory attire is insufficient .

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of entry.

Hazard CategoryClassification (GHS/Predicted)Mechanism of Action
Acute Toxicity Category 3 (Oral/Inhalation)Systemic CNS depression/excitation. Crosses Blood-Brain Barrier (BBB) rapidly.
Physical State Crystalline SolidHigh risk of airborne dust generation during weighing/transfer.
Skin Corrosion Irritant (Category 2)Free base amines are caustic; salts (HCl) are acidic irritants.
Permeation HighLipophilic amines can permeate standard latex/vinyl gloves rapidly.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

3.1 Respiratory Protection[1]
  • Primary Control: All open handling of powder must occur inside a certified Chemical Fume Hood or Powder Containment Hood (HEPA filtered).

  • Secondary Control (If hood unavailable or for spill cleanup):

    • Minimum: Full-face respirator with P100 (HEPA) cartridges.

    • Justification: N95 masks do not seal effectively against facial hair or movement and offer no eye protection against mucosal absorption of amine vapors [3].

3.2 Dermal Protection (Glove Selection)
  • Material: Nitrile (Minimum 5 mil / 0.12 mm) or Laminate (Silver Shield/4H) .

  • Technique: Double Gloving is mandatory.

    • Inner Glove: Nitrile (inspection layer).[2]

    • Outer Glove: Long-cuff Nitrile (protection layer).

    • Rationale: Arylcyclohexylamines are organic bases. While nitrile offers good resistance, accidental solubilization in organic solvents (like DCM or Methanol) drastically reduces breakthrough time. The second layer provides a "time buffer" to doff gloves immediately upon splash [4].

3.3 Body Protection[3]
  • Standard: Tyvek® 400 (or equivalent) lab coat with elastic wrists.

  • Prohibited: Cotton lab coats (particulates become trapped in the weave, creating a secondary contamination source outside the lab).

PPE Decision Logic Diagram

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational state of the chemical.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Engineering Control: Fume Hood Required Solid->Hood < 1g GloveBox Engineering Control: Glove Box / Isolator Solid->GloveBox > 1g or High Potency Liquid->Hood PPE_Solid PPE Protocol A: - Double Nitrile Gloves - Tyvek Lab Coat - P100 Respirator (if open bench) Hood->PPE_Solid PPE_Liquid PPE Protocol B: - Double Nitrile (Long Cuff) - Splash Goggles + Face Shield - Chem-Resistant Apron Hood->PPE_Liquid GloveBox->PPE_Solid

Figure 1: Risk-based PPE selection logic. Note that engineering controls (Hood/Glove Box) are the primary barrier; PPE is the secondary defense.

Operational Protocols: The "Self-Validating" Workflow

To ensure safety, the protocol must inherently check itself.

5.1 Weighing & Transfer (The Critical Step)
  • Pre-Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Use an antistatic gun or ionizing bar. Arylcyclohexylamines are often sticky salts; static charge can cause powder to "jump," leading to inhalation risk.

  • The "Coffin" Method:

    • Place the weighing boat inside a larger secondary container (e.g., a plastic tupperware or glass jar) inside the hood.

    • Weigh the substance into the boat.

    • Close the secondary container before removing it from the balance.

    • Validation: If any powder is visible on the exterior of the secondary container, the procedure failed. Decontaminate immediately.

5.2 Deactivation & Cleaning
  • Solubility: 1-(3-Chlorophenyl)cyclohexan-1-amine (as HCl salt) is water-soluble. The free base is soluble in alcohols/DCM.

  • Cleaning Agent: Use a surfactant (soap/water) followed by a Methanol wipe .

  • Verification: UV Light (254 nm) can sometimes detect residues of aromatic amines, though this is not specific.

Emergency Response: Spill Management

Do not attempt to clean a spill >500mg without a PAPR (Powered Air Purifying Respirator) unless you are in a high-velocity hood.

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle - 15 min) Spill->Evacuate DonPPE 2. Don Emergency PPE (Double Gloves, Tyvek, Full Face P100) Evacuate->DonPPE Contain 3. Containment Cover with damp absorbent pads DonPPE->Contain Neutralize 4. Deactivation Wipe with MeOH then Soap/Water Contain->Neutralize Disposal 5. Disposal Seal in HazMat Bag -> Incineration Neutralize->Disposal

Figure 2: Step-by-step spill response workflow prioritizing respiratory safety.

Waste Disposal

Never dispose of this compound down the drain. It is an environmental toxin and a potential controlled substance analog.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Arylcyclohexylamine."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the Chlorine group).

  • Destruction: The only acceptable destruction method is High-Temperature Incineration at a licensed facility [5].

References
  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. Link

  • Cayman Chemical. (2023). Safety Data Sheet: 3-chloro-PCP (hydrochloride).Link(Note: Reference based on structural analog data provided by major chemical suppliers).

  • Occupational Safety and Health Administration (OSHA). (2016).[4][5] Controlling Occupational Exposure to Hazardous Drugs.[5][6][7]Link

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (7th Ed).Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Link

Sources

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